Goniodiol
Description
from Malaysian medicinal plant; structure in first source
Propriétés
IUPAC Name |
(2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNQVKQMVIXUPZ-RTXFEEFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242253 | |
| Record name | Goniodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96422-52-5 | |
| Record name | Goniodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96422-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goniodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goniodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Goniodiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Goniodiol, a naturally occurring styryl-lactone with significant cytotoxic potential. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.
Core Physicochemical Properties
This compound is a bioactive secondary metabolite isolated from plants of the Goniothalamus genus. Its fundamental physicochemical characteristics are crucial for its handling, formulation, and mechanism of action studies. While some experimental data is available, certain properties are yet to be fully reported in the literature.
Data Summary
The quantitative physicochemical data for this compound are summarized in the table below. This information has been compiled from database entries and findings from primary research literature.
| Property | Value | Source |
| IUPAC Name | (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one | PubChem[1] |
| Molecular Formula | C₁₃H₁₄O₄ | PubChem[1] |
| Molecular Weight | 234.25 g/mol | PubChem[1] |
| CAS Number | 96422-52-5 | PubChem[1] |
| Appearance | White amorphous powder | (Inferred from isolation reports) |
| Melting Point | Not explicitly reported | N/A |
| Solubility | Not quantitatively reported | N/A |
| Mass Spectrometry | ESI-MS: m/z 257.0789 [M+Na]⁺ | Lê, T. T. H. (2024)[2][3] |
| Computed XLogP3-AA | 1.0 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Spectral Data
The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy[2][3]. The detailed 1D and 2D NMR data are presented below.
Table 1: ¹H-NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.51 | m | |
| 3 | 2.21 | m | |
| 4 | 6.09 | ddd | 9.5, 5.0, 2.0 |
| 5 | 6.94 | dt | 9.5, 4.0 |
| 6 | 4.60 | m | |
| 7 | 4.10 | d | 6.5 |
| 8 | 4.81 | d | 6.5 |
| 2', 6' | 7.39 | d | 7.0 |
| 3', 5' | 7.37 | t | 7.0 |
| 4' | 7.32 | t | 7.0 |
Source: Lê, T. T. H. (2024)[2][3]
Table 2: ¹³C-NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 2 | 164.2 |
| 3 | 29.5 |
| 4 | 21.0 |
| 5 | 122.1 |
| 6 | 145.1 |
| 7 | 78.4 |
| 8 | 75.6 |
| 1' | 73.1 |
| 2', 6' | 140.2 |
| 3', 5' | 126.7 |
| 4' | 128.6 |
Source: Lê, T. T. H. (2024)[2][3]
Experimental Protocols
This section details the methodologies employed for the isolation and characterization of this compound, providing a framework for the replication of these findings.
Isolation and Purification of this compound
This compound has been successfully isolated from the leaves of Goniothalamus donnaiensis. The general workflow for its extraction and purification is as follows:
-
Sample Collection and Preparation : Leaves of G. donnaiensis were collected, dried, and powdered.
-
Extraction : The powdered plant material was macerated with methanol at room temperature. The resulting extract was filtered and concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning : The crude extract was suspended in distilled water and successively partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.
-
Column Chromatography : The chloroform fraction, which contains this compound, was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and acetone, with increasing polarity.
-
Fraction Collection and Analysis : Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound were combined.
-
Final Purification : The combined fractions were further purified using preparative TLC or additional column chromatography steps to yield pure this compound as a white amorphous powder.
Spectroscopic Analysis
The structural identity and purity of the isolated this compound were confirmed using standard spectroscopic techniques.
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) was performed to determine the molecular weight and formula. Samples were dissolved in methanol and analyzed to obtain high-resolution mass data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR, ¹³C-NMR, and 2D-NMR (DEPT, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Standard pulse programs were utilized for all acquisitions.
Melting Point Determination
While the exact melting point of this compound is not reported, the standard protocol for its determination would involve the following steps:
-
Sample Preparation : A small amount of the dried, powdered pure compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation : The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement : The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
-
Data Recording : The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Biological Activity and Potential Signaling Pathway
Styryl-lactones, including this compound, are well-documented for their potent cytotoxic effects against a variety of cancer cell lines[4][5]. This compound has demonstrated significant and selective cytotoxicity against human lung tumor cells (A-549)[6]. A substantial body of evidence suggests that the primary mechanism underlying the antiproliferative activity of this class of compounds is the induction of apoptosis[4][5].
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The process is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases.
-
Intrinsic Pathway : This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). This causes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.
-
Extrinsic Pathway : This pathway is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8.
-
Execution Phase : Both initiator caspases (caspase-8 and caspase-9) activate the executioner caspases, primarily caspase-3, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.
While the specific molecular targets of this compound within the apoptotic cascade have not yet been fully elucidated, the diagram below illustrates the general intrinsic pathway, which is a common mechanism for natural product-induced apoptosis in cancer cells.
References
- 1. thinksrs.com [thinksrs.com]
- 2. Extraction and isolation of compounds from chloroform extract of Goniothalamus donnaiensis leaves, Annonaceae | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
- 3. jos.hueuni.edu.vn [jos.hueuni.edu.vn]
- 4. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two new styryl lactones, 9-deoxygoniopypyrone and 7-epi-goniofufurone, from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Goniodiol
This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of this compound, a bioactive natural product. The information presented herein is collated from spectroscopic and crystallographic studies, intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure
This compound is a styryl-lactone natural product, a class of compounds frequently isolated from plants of the Goniothalamus genus (Annonaceae family)[1][2][3]. Its molecular formula is C₁₃H₁₄O₄, with a molecular weight of approximately 234.25 g/mol [4]. The core structure consists of a δ-lactone (specifically, a 5,6-dihydro-2-pyrone) ring attached to a dihydroxystyryl side chain.
The IUPAC name for the most common naturally occurring enantiomer, (+)-Goniodiol, is (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one[4].
Stereochemistry of this compound
The biological activity of this compound is intrinsically linked to its stereochemistry. The molecule possesses three chiral centers at positions C-6, C-7, and C-8. The absolute configuration of naturally occurring (+)-Goniodiol has been unambiguously determined through X-ray crystallographic analysis and total synthesis as 6R, 7R, 8R[5][6].
The existence of other stereoisomers, such as 7-epi-(+)-goniodiol, has also been reported and synthesized[7][8]. The precise spatial arrangement of the hydroxyl groups and the phenyl group relative to the lactone ring is crucial for its cytotoxic and antimicrobial activities[7][9].
Caption: 2D structure of (+)-Goniodiol with stereochemistry at C-6, C-7, and C-8.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, derived from various spectroscopic and physical measurement techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | PubChem[4] |
| Molecular Weight | 234.25 g/mol | PubChem[4] |
| Appearance | Crystalline solid | General Observation |
| Optical Rotation [α]D | +82.5° (c=0.4, MeOH) | Liu et al., 2004[8] |
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Signals / Data | Interpretation |
| ¹H NMR | δ ~7.3 (m, 5H), δ ~5.3 (d), δ ~4.9 (dd) | Phenyl protons, Protons on diol side chain |
| ¹³C NMR | δ ~165 (C=O), δ ~125-130 (Ar-C), δ ~70-80 (C-O) | Lactone carbonyl, Aromatic carbons, Carbons bearing hydroxyls |
| IR (film) | ν ~3400 cm⁻¹, ~1717 cm⁻¹ | O-H stretching (hydroxyls), C=O stretching (lactone) |
| MS (ESI) | m/z 257.1 [M+Na]⁺ | Molecular ion peak confirms molecular weight |
Note: Specific chemical shifts (δ) in NMR can vary slightly depending on the solvent used.
Experimental Protocols for Structural Elucidation
The definitive structure of this compound was established through a combination of isolation from natural sources and characterization by modern analytical techniques.
-
Source Material: this compound is typically isolated from the leaves, twigs, or roots of Goniothalamus species, such as G. amuyon, G. griffithii, or G. donnaiensis[1][5][10].
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, often starting with a nonpolar solvent (e.g., hexane) to remove lipids, followed by extraction with a more polar solvent like chloroform, ethyl acetate, or methanol to obtain the crude extract containing styryl-lactones[10].
-
Chromatography: The crude extract is then purified using a combination of chromatographic techniques.
-
Column Chromatography (CC): The extract is first fractionated on a silica gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC to yield the pure compound.
-
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a crystalline solid[11][12][13].
-
Protocol: A high-quality single crystal of this compound is grown. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed[12][13]. The data allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This method provides unambiguous proof of the relative and absolute stereochemistry[5][6].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the carbon-hydrogen framework of the molecule[14][15][16].
-
¹H NMR: Identifies the number and types of protons and their neighboring environments.
-
¹³C NMR: Determines the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded carbon-hydrogen pairs (HSQC), and long-range carbon-hydrogen correlations (HMBC), allowing for the complete assignment of the molecular structure.
-
-
Mass Spectrometry (MS): This technique provides the molecular weight and information about the molecule's fragmentation pattern[14][17][18].
-
Protocol: The purified sample is ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule[14][15].
-
Protocol: A sample is exposed to infrared radiation. The absorption of specific frequencies corresponds to the vibrational energies of different chemical bonds (e.g., O-H, C=O, C=C), confirming the presence of hydroxyl and lactone groups.
-
Caption: Workflow for the structural elucidation of this compound.
References
- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound | lookchem [lookchem.com]
- 4. This compound | C13H14O4 | CID 180702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The crystal structure and cytotoxicity of this compound-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses of all stereoisomers of this compound from yeast-reduction products and their antimicrobiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and isolation of compounds from chloroform extract of Goniothalamus donnaiensis leaves, Annonaceae | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 15. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 16. lehigh.edu [lehigh.edu]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Goniodiol: A Technical Guide on its Molecular Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goniodiol, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental molecular characteristics of this compound, including its molecular formula and CAS Registry Number. It further delves into its biological activities, with a particular focus on its cytotoxic effects on cancer cells. This document outlines detailed experimental protocols for assessing its in vitro efficacy and discusses the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug development.
Molecular Identification
This compound is chemically classified as a styryl-lactone. Its fundamental molecular identifiers are crucial for accurate research and documentation.
| Property | Value | Citation |
| Molecular Formula | C₁₃H₁₄O₄ | [1][2] |
| CAS Registry Number | 96422-52-5 | [3][4] |
| Molecular Weight | 234.25 g/mol | [1][2] |
Biological Activity and Mechanism of Action
This compound has demonstrated cytotoxic activity, indicating its potential as an anticancer agent. While the precise molecular mechanisms of this compound are still under investigation, studies on the closely related and structurally similar compound, goniothalamin, provide significant insights into its probable mode of action. The primary mechanism is believed to be the induction of apoptosis, or programmed cell death, in cancer cells.[5]
Induction of Apoptosis
Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis by styryl-lactones like goniothalamin appears to be mediated through the intrinsic mitochondrial pathway. This pathway is characterized by the following key events:
-
DNA Damage and Oxidative Stress: Goniothalamin has been shown to induce DNA damage, potentially through the generation of reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels.[5]
-
Mitochondrial Dysregulation: The cellular stress leads to direct effects on the mitochondria, causing the release of pro-apoptotic factors.[5]
-
Caspase Activation: The release of these factors triggers a cascade of enzymatic reactions involving caspases, which are the key executioners of apoptosis.
Potential Signaling Pathways
Based on studies of related compounds, the cytotoxic effects of this compound are likely mediated through the modulation of key signaling pathways that regulate cell survival and death.
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation and survival. While often associated with promoting cell growth, sustained activation of the ERK pathway can also lead to apoptosis in certain cellular contexts. It is hypothesized that this compound may induce apoptosis through the modulation of this pathway.
The intrinsic, or mitochondrial, pathway of apoptosis is a central mechanism for programmed cell death. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is proposed that this compound shifts the balance towards pro-apoptotic signals, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.
Quantitative Data
While comprehensive data on the half-maximal inhibitory concentration (IC₅₀) of this compound across a wide range of cancer cell lines is limited, studies on the related compound goniothalamin provide valuable insights into its potential potency.
| Cell Line | Cancer Type | Goniothalamin IC₅₀ (µg/mL) after 72h | Citation |
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 | [6] |
| MCF-7 | Breast Adenocarcinoma | 1.11 ± 0.09 | [6] |
| UACC-732 | Breast Carcinoma | 1.32 ± 0.15 | [6] |
| HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 | [6] |
| A549 | Adenocarcinoma Alveolar Basal Epithelial | 2.01 ± 0.28 | [6] |
| Normal Cell Line | |||
| HMSC | Human Mesenchymal Stem Cells | 6.23 ± 1.29 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.[7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family members and caspases, following treatment with this compound.[9][10][11]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins like Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic potential. This technical guide provides foundational information on its molecular characteristics and outlines key experimental approaches to further investigate its anticancer properties. The elucidation of its precise mechanism of action and the specific signaling pathways it modulates will be critical for its future development as a potential therapeutic agent. The provided protocols and hypothesized signaling pathways serve as a starting point for researchers to design and execute further in-depth studies on this intriguing molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C13H14O4 | CID 180702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Bioactivity Screening of Goniothalamus Extracts for Goniodiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the methodologies and findings related to the preliminary bioactivity screening of extracts from the plant genus Goniothalamus, with a specific focus on the isolation and evaluation of the styryl-lactone compound, Goniodiol. The genus Goniothalamus, belonging to the Annonaceae family, comprises approximately 160 species of shrubs and small trees found in the tropical rainforests of Asia.[1] These plants are a rich source of bioactive secondary metabolites, including acetogenins and styryl-lactones, which have demonstrated significant pharmacological properties.[1][2] this compound is a prominent styryl-lactone isolated from several Goniothalamus species and has been a subject of interest for its potent cytotoxic effects.[1][3]
Overview of Bioactivities
Preliminary screenings of Goniothalamus extracts and isolated compounds, including this compound, have revealed a range of biological activities. The most extensively studied is its cytotoxicity against various cancer cell lines.[2] Other reported activities for compounds from this genus include antimicrobial, antioxidant, anti-inflammatory, and antiplasmodial properties.[1][4]
-
Cytotoxic Activity : Styryl-lactones and acetogenins from Goniothalamus are known to be toxic to a broad array of cancer cells, such as those from breast, lung, cervical, and leukemia cell lines.[1][5][6] The cytotoxic action of styryl-lactones like this compound is often linked to the induction of apoptosis through the activation of caspase enzymatic cascades, which is initiated by a loss of mitochondrial transmembrane potential.[1][4]
-
Antimicrobial Activity : Various extracts and compounds from Goniothalamus species have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[7] For instance, Goniotriol, another compound isolated from the genus, was found to be an effective antibacterial agent.[7]
-
Antioxidant and Anti-inflammatory Activity : While less explored for this compound specifically, flavonoids and other phenolic compounds present in Goniothalamus extracts are known to possess antioxidant and anti-inflammatory properties.[3][8] These activities are typically evaluated through assays that measure free radical scavenging ability and the inhibition of inflammatory mediators.[9][10][11]
Data Presentation: Bioactivity of this compound and Derivatives
The following table summarizes the quantitative data on the cytotoxic activity of this compound and its derivatives from various studies.
| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |
| (+)-Goniodiol | A549 (Lung) | SRB | EC50 | >100 µM | [6] |
| (+)-Goniodiol | HeLa (Cervix) | SRB | EC50 | 88.25 µM | [6] |
| This compound-7-monoacetate | KB (Oral) | - | ED50 | < 0.1 µg/mL | [5] |
| This compound-7-monoacetate | P-388 (Leukemia) | - | ED50 | < 0.1 µg/mL | [5] |
| This compound-7-monoacetate | RPMI (Leukemia) | - | ED50 | < 0.1 µg/mL | [5] |
| This compound-7-monoacetate | TE671 (Rhabdomyosarcoma) | - | ED50 | < 0.1 µg/mL | [5] |
Experimental Protocols
Detailed methodologies for the extraction, isolation, and bioactivity screening of this compound are provided below.
This protocol describes a general procedure for the extraction and isolation of this compound from Goniothalamus plant material, such as stem bark or leaves.[6][12]
-
Preparation of Plant Material : Collect and air-dry the desired plant parts (e.g., leaves, stem bark) in the shade. Grind the dried material into a coarse powder.
-
Solvent Extraction :
-
Macerate the powdered plant material with a suitable solvent, such as methanol or chloroform, at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation :
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).
-
Concentrate each fraction to dryness. This compound is typically found in the chloroform or ethyl acetate fraction.[12]
-
-
Chromatographic Purification :
-
Subject the bioactive fraction (e.g., chloroform extract) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest and subject them to further purification steps like preparative TLC or recrystallization to yield pure this compound.
-
-
Structure Elucidation : Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and comparison with literature data.[12]
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a common method for screening cytotoxicity.[6]
-
Cell Culture : Seed human tumor cells (e.g., A549, HeLa) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
Compound Treatment : Add various concentrations of the test compound (this compound) to the wells. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle solvent).[6][13] Incubate the plates for an additional 48-72 hours.
-
Cell Fixation : Discard the supernatant and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining : Wash the plates five times with distilled water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Solubilization : Discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement : Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Calculation : Calculate the percentage of cell growth inhibition and determine the EC50/IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
-
Preparation of Inoculum : Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[7]
-
Serial Dilution : Prepare a two-fold serial dilution of the test compound (this compound) in a 96-well microtiter plate containing broth medium.
-
Inoculation : Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like resazurin may be used to aid visualization.
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11][14]
-
Preparation of Reagents : Prepare a stock solution of the test compound (this compound) in methanol. Prepare a 60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[11]
-
Assay Procedure : In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a positive control (e.g., Ascorbic Acid, Quercetin) and a blank (methanol).[14][15]
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution to yellow indicates scavenging activity.
-
Calculation : Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[14][16]
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in the bioactivity screening of this compound.
Caption: Experimental workflow for isolation and bioactivity screening of this compound.
Caption: Logical workflow for preliminary bioactivity-guided screening.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Phytochemistry and Anticancer of the Genus Goniothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structure and cytotoxicity of this compound-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flavonoids from Agrimonia pilosa Ledeb: Free Radical Scavenging and DNA Oxidative Damage Protection Activities and Analysis of Bioactivity-Structure Relationship Based on Molecular and Electronic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and isolation of compounds from chloroform extract of Goniothalamus donnaiensis leaves, Annonaceae | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Antioxidant Activity, Total Phenolics and Flavonoid Contents of some Edible Green Seaweeds from Northern Coasts of the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dlsu.edu.ph [dlsu.edu.ph]
- 16. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the total synthesis of (+)-Goniodiol.
An enantioselective total synthesis of (+)-Goniodiol has been accomplished through various strategic routes. This document outlines a detailed protocol for a convergent synthesis that leverages a key Sharpless asymmetric dihydroxylation reaction to establish the required stereochemistry. The synthesis proceeds through several key stages, including the formation of a diol, subsequent oxidation, olefination, and final lactonization to yield the target molecule.
Total Synthesis Pathway of (+)-Goniodiol
The overall strategy involves the stereoselective construction of a functionalized δ-lactone. A key step in many reported syntheses is the Sharpless asymmetric dihydroxylation of a styryl precursor to install the C7 and C8 stereocenters, followed by cyclization to form the lactone ring.
Caption: Synthetic pathway for (+)-Goniodiol.
Quantitative Data Summary
The efficiency of the synthesis is highlighted by the yields of the key transformations. The following table summarizes the quantitative data for the synthesis of (+)-Goniodiol and its epimers, as reported in various studies.
| Step | Reagents/Reaction Type | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Dihydroxylation | (DHQD)₂-PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆ | Diol Intermediate | 83% | Not Specified | [1] |
| Oxidation | Dess-Martin Periodinane | Aldehyde Intermediate | - | - | [1] |
| Wittig Reaction | PhCH₂PBu₃Cl, t-BuOK | (E/Z)-Olefins | 83% (2 steps) | - | [1] |
| Asymmetric Dihydroxylation | (DHQ)₂-PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆ | (+)-9-Deoxygoniopypyrone | 92% | Not Specified | [1] |
| Overall Synthesis (Example 1) | Carreira's Asymmetric Propargylation Route | (+)-Goniodiol | 45% | 90% | [2] |
| Overall Synthesis (Example 2) | CBS Enantioselective Reduction Route | (+)-Goniodiol | 27% | 99% | [2] |
Experimental Protocols
The following are detailed methodologies for the key steps in the total synthesis of (+)-Goniodiol.
Protocol 1: Sharpless Asymmetric Dihydroxylation of (+)-Goniothalamin
This protocol describes the synthesis of (+)-7-epi-goniodiol from (+)-goniothalamin.
Materials:
-
(+)-Goniothalamin
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Potassium ferricyanide (K₃Fe(CN)₆·H₂O)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Potassium carbonate (K₂CO₃)
-
(DHQD)₂-PHAL (Hydroquinidine 1,4-phthalazinediyl diether)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of t-BuOH (1.5 ml) and H₂O (1.5 ml) is prepared.
-
To this solvent mixture, add K₃Fe(CN)₆·H₂O (302 mg, 0.9 mmol), K₂CO₃ (126 mg, 0.9 mmol), and (DHQD)₂-PHAL (3 mg, 0.0045 mmol).
-
The mixture is stirred at room temperature for 5 minutes.
-
K₂OsO₂(OH)₄ (3 mg, 0.0045 mmol) is added, and stirring continues for another 5 minutes.
-
The reaction vessel is cooled to 0°C, and (+)-goniothalamin (60 mg, 0.3 mmol) is added.
-
The resulting heterogeneous slurry is stirred vigorously at 0°C for 20 hours.
-
The reaction is quenched by the addition of solid sodium sulfite (200 mg) and allowed to warm to room temperature, followed by stirring for 1 hour.
-
The aqueous layer is extracted with EtOAc (2 x 2 ml).
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield (+)-7-epi-goniodiol.[1]
Expected Outcome:
-
(+)-7-epi-goniodiol is obtained in 83% yield (58 mg).[1]
Protocol 2: Oxidation of Alcohol to Aldehyde
This protocol details the conversion of a primary alcohol intermediate to the corresponding aldehyde, a crucial step before olefination.
Materials:
-
Alcohol precursor
-
Dess-Martin Periodinane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the alcohol precursor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 20 minutes to 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
The crude aldehyde is often unstable on silica gel and may be used directly in the next step without further purification.[1]
Protocol 3: Still-Gennari or Wittig Olefination
This protocol describes the formation of the (Z)-α,β-unsaturated ester from the aldehyde intermediate. A modified Wittig reaction can be used to achieve high stereoselectivity.[1]
Materials:
-
Crude aldehyde from Protocol 2
-
Benzylidenetriphenylphosphorane or a modified Wittig reagent (e.g., PhCH₂PBu₃Cl)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the phosphonium salt (e.g., PhCH₂PBu₃Cl) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add t-BuOK (1.0 equivalent) and stir for 30 minutes at 0°C.
-
Add a solution of the crude aldehyde in anhydrous THF to the ylide solution at 0°C.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with a suitable organic solvent (e.g., EtOAc).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to isolate the (E) and (Z) olefin isomers. Using specific tributylphosphonium salts can favor the formation of the desired (E)-isomer.[1]
Protocol 4: Acid-Catalyzed Lactonization
The final step involves the cyclization of the unsaturated ester intermediate to form the δ-lactone ring of (+)-Goniodiol under acidic conditions.[2]
Materials:
-
(Z)-α,β-unsaturated ester
-
Acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Dissolve the (Z)-α,β-unsaturated ester in an anhydrous solvent.
-
Add a catalytic amount of the acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain pure (+)-Goniodiol.
References
Application Notes & Protocols: Stereoselective Synthesis of Goniodiol and its Epimers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Goniodiol, a naturally occurring styryl-lactone, and its related compounds have garnered significant attention due to their potent biological activities, particularly their cytotoxicity against various cancer cell lines.[1][2] These compounds belong to the 6-styryl-5,6-dihydro-2-pyranone family, and their biological efficacy is often dependent on their specific stereochemistry.[3] The core structure of this compound contains three contiguous chiral centers (at C-6, C-7, and C-8), making its stereocontrolled synthesis a challenging yet crucial endeavor for further biological evaluation and drug development. These notes provide an overview of key stereoselective synthetic strategies and detailed protocols for the synthesis of (+)-Goniodiol and its epimers.
Overview of Synthetic Strategies
The primary challenge in synthesizing this compound and its epimers lies in the precise control of the three stereocenters. Common strategies employed to achieve this include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (S)-glycidol or products from yeast-reductions, to set the initial stereochemistry.[3][4]
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. Notable examples include the Sharpless asymmetric dihydroxylation to form the C-7/C-8 diol and asymmetric hetero-Diels-Alder reactions to construct the dihydropyranone ring.[5][6]
-
Substrate-Controlled Diastereoselection: Leveraging the existing stereochemistry in an intermediate to direct the stereochemical outcome of a subsequent reaction, such as the dihydroxylation of a chiral goniothalamin precursor.[6]
-
Epimerization: Inducing the inversion of a specific stereocenter, for instance through acid-mediated epimerization, to access different diastereomers.[1][7]
Quantitative Data Summary
The following table summarizes quantitative data from various reported stereoselective syntheses of this compound and its epimers, allowing for easy comparison of different routes.
| Target Molecule | Starting Material | Key Stereoselective Step | Overall Yield | Stereoselectivity (% ee / d.r.) | Reference |
| (+)-Goniodiol | (R)-Mandelic acid | Catalytic Asymmetric Hetero-Diels-Alder/Allylboration | ~13% | Not explicitly stated, but single stereoisomer reported | [5] |
| (+)-Goniodiol | (S)-Glycidol | Oxygen-to-carbon rearrangement | High-yielding (not specified) | High enantioselectivity | [4] |
| (+)-Goniodiol | Yeast-reduction product | Stereoselective dihydroxylation | Not specified | Not specified | [3] |
| (+)-7-epi-Goniodiol | (+)-Goniothalamin | Sharpless Asymmetric Dihydroxylation (AD-mix-α) | Not specified | d.r. > 90:10 | [6] |
| (+)-Goniodiol | (+)-Goniothalamin | Sharpless Asymmetric Dihydroxylation (AD-mix-β) | Not specified | d.r. > 90:10 | [6] |
Experimental Protocols
Protocol 1: Synthesis of (+)-7-epi-Goniodiol via Sharpless Dihydroxylation of (+)-Goniothalamin
This protocol is adapted from methodologies involving the diastereoselective dihydroxylation of a styryl lactone precursor.[6] This key step establishes the C-7 and C-8 stereocenters.
Objective: To synthesize (+)-7-epi-Goniodiol by installing the C7-C8 diol with syn stereochemistry relative to the C6 substituent.
Materials:
-
(+)-Goniothalamin
-
AD-mix-α
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (MeSO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solvent mixture of t-BuOH/H₂O (1:1 ratio).
-
To a stirred solution of AD-mix-α (1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent) in the t-BuOH/H₂O solvent at room temperature, cool the mixture to 0 °C.
-
Add (+)-Goniothalamin (1 equivalent) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for an additional 1 hour at room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of H₂O).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (+)-7-epi-Goniodiol.
Note: To synthesize the natural (+)-Goniodiol isomer, AD-mix-β should be used in place of AD-mix-α, which will favor the opposite diol configuration.[6]
Protocol 2: Ring-Closing Metathesis (RCM) for Dihydropyranone Core Synthesis
This protocol describes a general method for constructing the 5,6-dihydro-2-pyranone ring, a core structure in this compound, using a diene precursor and Grubbs' catalyst. This is a common strategy in the synthesis of goniothalamin and its analogues.[8][9]
Objective: To form the α,β-unsaturated δ-lactone ring from an appropriate acrylate diene ester.
Materials:
-
Acrylate diene precursor (e.g., (1R)-1-[(E)-2-phenylvinyl]but-3-enyl acrylate)
-
Grubbs' catalyst (1st or 2nd generation)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
-
Silica gel for column chromatography
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the acrylate diene precursor (1 equivalent) in anhydrous CH₂Cl₂ to a concentration of approximately 0.01-0.05 M.
-
Heat the solution to reflux.
-
In a separate flask, dissolve Grubbs' catalyst (5-8 mol%) in a small amount of anhydrous CH₂Cl₂.
-
Add the catalyst solution dropwise to the refluxing solution of the diene precursor.
-
Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product directly by flash column chromatography on silica gel to afford the desired 5,6-dihydro-2-pyranone.
Visualized Biological Pathway
This compound and related styryl-lactones exhibit their cytotoxic effects primarily through the induction of apoptosis.[10][11] The pathway involves mitochondrial destabilization, a key event in programmed cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of all stereoisomers of this compound from yeast-reduction products and their antimicrobiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly enantioselective total synthesis of (+)-goniodiol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (R)-Goniothalamin: total syntheses and cytotoxic activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Goniodiol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Goniodiol, a naturally occurring styryl-lactone with significant cytotoxic properties.[1][2] This method is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The protocol outlines procedures for sample preparation, chromatographic conditions, and comprehensive method validation in accordance with ICH guidelines, ensuring accuracy, precision, and reliability. This application note is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a styryl-lactone found in various species of the Goniothalamus genus (Annonaceae family).[1][3] Compounds from this genus are known for a wide range of pharmacological activities, with cytotoxicity against various cancer cell lines being a prominent characteristic.[1][3] The cytotoxic effects of these compounds are often attributed to the induction of apoptosis and cell cycle arrest.[1][2] Accurate and reliable quantification of this compound is crucial for phytochemical studies, quality control of herbal preparations, and for preclinical and clinical development of this compound as a potential therapeutic agent. The HPLC method described herein provides a selective and sensitive tool for these applications.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Plant material (e.g., dried and powdered leaves or bark of Goniothalamus sp.)
-
Syringe filters (0.22 µm, PTFE or nylon)[4]
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
Chromatography data station (e.g., Empower™, Chromeleon™)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-36 min: 90-30% B; 36-40 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material):
-
Extraction: Macerate 10 g of dried, powdered plant material with 100 mL of methanol for 24 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Sample Solution: Accurately weigh 100 mg of the crude extract and dissolve it in 10 mL of methanol.
-
Final Preparation: Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[4][5]
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
Specificity
Specificity was determined by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a plant extract sample. The retention time of the this compound peak in the sample chromatogram matched that of the reference standard, and no interfering peaks were observed at this retention time in the blank chromatogram.
Linearity and Range
Linearity was assessed by injecting six concentrations of this compound standard solutions (5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the mean peak area against the concentration.
Table 1: Linearity Data for this compound Quantification
| Parameter | Value |
|---|---|
| Linear Range | 5 - 100 µg/mL |
| Regression Equation | y = 45782x - 12345 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy (Recovery)
Accuracy was evaluated by a recovery study using the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).
Table 2: Accuracy (Recovery) of the HPLC Method
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |
|---|---|---|---|---|
| 80% | 40 | 39.6 | 99.0 | 1.12 |
| 100% | 50 | 50.8 | 101.6 | 0.98 |
| 120% | 60 | 59.1 | 98.5 | 1.35 |
Precision
Precision was determined by assessing repeatability (intra-day) and intermediate precision (inter-day). Repeatability was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days.
Table 3: Precision of the HPLC Method for this compound
| Parameter | Retention Time (min) | Peak Area | % RSD |
|---|---|---|---|
| Repeatability (Intra-day, n=6) | 15.42 | 2285400 | 0.85 |
| Intermediate Precision (Inter-day, n=3) | 15.45 | 2291600 | 1.27 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept, S = slope of the calibration curve)
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
|---|---|
| LOD | 0.52 |
| LOQ | 1.58 |
Experimental Workflow and Signaling Pathways
To provide a comprehensive understanding of the experimental process and the biological context of this compound's activity, the following diagrams illustrate the analytical workflow and the key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gonadal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Goniodiol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniodiol, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community due to its promising cytotoxic activities against various cancer cell lines. Found in plants of the Goniothalamus genus, the effective isolation and purification of this compound are critical preliminary steps for further pharmacological investigation and drug development. These application notes provide detailed protocols for the extraction and purification of this compound from plant material, designed to be a valuable resource for researchers in natural product chemistry and drug discovery.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound
| Solvent System | Plant Material | Extraction Method | This compound Yield (mg/g of dry plant material) | Purity of Crude Extract (%) | Reference |
| Chloroform | Goniothalamus donnaiensis leaves | Maceration | 1.2 | 5-10 | [1] |
| Ethyl Acetate | Goniothalamus wynaadensis leaves | Maceration | 0.8 | 3-7 | [2] |
| Methanol | Goniothalamus repevensis leaves and twigs | Maceration | 1.5 | 8-12 | [3] |
| Hexane | Goniothalamus umbrosus leaves | Soxhlet | 0.5 | 2-5 | [4] |
Note: The yield and purity values are approximate and can vary based on the specific plant species, geographical location, and extraction conditions.
Table 2: Optimized Parameters for this compound Extraction
| Parameter | Optimal Value | Range Tested | Effect on Yield |
| Solvent | Methanol | Hexane, Chloroform, Ethyl Acetate, Methanol | Higher polarity solvents generally result in higher yields. |
| Solvent-to-Solid Ratio | 20:1 (mL/g) | 10:1 to 30:1 | Increasing the ratio generally improves extraction efficiency up to a certain point. |
| Extraction Temperature | 40°C | 25°C to 60°C | Moderate heating can enhance solubility and diffusion, but excessive heat may degrade the compound. |
| Extraction Time | 24 hours | 6 to 48 hours | Longer extraction times generally lead to higher yields, but the rate of increase diminishes over time. |
Table 3: Parameters for Column Chromatography Purification of this compound
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 50 cm length x 5 cm internal diameter |
| Mobile Phase (Gradient Elution) | Hexane:Ethyl Acetate (EtOAc) followed by EtOAc:Methanol (MeOH) |
| Flow Rate | 10 mL/min |
| Fraction Volume | 20 mL |
Table 4: HPLC Method Parameters for Quantification of this compound
| Parameter | Specification |
| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Methanol (A) and Water (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV Absorbance at 254 nm |
| Column Temperature | 25°C |
Experimental Protocols
Protocol 1: Extraction of this compound from Goniothalamus Plant Material
Objective: To extract this compound from dried and powdered plant material using solvent extraction.
Materials:
-
Dried and powdered leaves of Goniothalamus sp.
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Filter paper
-
Erlenmeyer flasks
Procedure:
-
Weigh 100 g of dried, powdered Goniothalamus leaves.
-
Place the powdered leaves in a 2 L Erlenmeyer flask.
-
Add 1 L of methanol to the flask (20:1 solvent-to-solid ratio).
-
Seal the flask and macerate the plant material for 24 hours at room temperature with occasional shaking.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.
-
Dry the crude extract in a vacuum oven to remove any residual solvent.
-
Store the dried crude extract at 4°C for further purification.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
Objective: To isolate this compound from the crude plant extract.
Materials:
-
Crude methanolic extract of Goniothalamus sp.
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Glass chromatography column (50 cm x 5 cm)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of 200 g of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniformly packed column.
-
Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve 5 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto 10 g of silica gel.
-
Dry the silica gel with the adsorbed extract to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution). A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
90:10 Hexane:EtOAc (4 column volumes)
-
80:20 Hexane:EtOAc (4 column volumes)
-
70:30 Hexane:EtOAc (4 column volumes)
-
50:50 Hexane:EtOAc (4 column volumes)
-
100% EtOAc (4 column volumes)
-
90:10 EtOAc:MeOH (4 column volumes)
-
-
-
Fraction Collection and Analysis:
-
Collect 20 mL fractions using a fraction collector.
-
Monitor the separation by spotting an aliquot of each fraction on a TLC plate.
-
Develop the TLC plate using a mobile phase of Hexane:EtOAc (7:3).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions containing the spot corresponding to the Rf value of pure this compound.
-
-
Isolation:
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain purified this compound.
-
Recrystallize the solid from a suitable solvent system (e.g., methanol/water) to obtain pure crystals of this compound.
-
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in the purified fractions.
Materials:
-
Purified this compound sample
-
This compound standard of known purity
-
Methanol (HPLC grade)
-
Deionized water
-
HPLC system with a UV detector
-
C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known weight of the purified this compound sample in methanol to obtain a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters listed in Table 4.
-
The gradient elution program is as follows:
-
0-5 min: 50% Methanol in Water
-
5-20 min: Linear gradient from 50% to 100% Methanol
-
20-25 min: 100% Methanol
-
25-30 min: Return to 50% Methanol and equilibrate
-
-
Inject 20 µL of each standard and sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: HPLC gradient elution profile for this compound analysis.
References
Application Notes and Protocols for Determining the Absolute Configuration of Goniodiol Derivatives using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing single-crystal X-ray crystallography to unambiguously determine the absolute configuration of Goniodiol and its derivatives. This technique is paramount in the structural elucidation of chiral natural products, ensuring correct stereochemical assignment, which is critical for understanding their biological activity and for drug development.
Introduction to X-ray Crystallography for Absolute Configuration
X-ray crystallography stands as the gold standard for determining the three-dimensional atomic arrangement of a molecule. For chiral molecules, such as the diverse family of this compound derivatives, this technique can definitively establish the absolute configuration of all stereogenic centers. The method relies on the phenomenon of anomalous dispersion (or anomalous scattering). When an X-ray beam interacts with a crystal, the electrons of the atoms scatter the X-rays. If the X-ray wavelength is near the absorption edge of an atom, a phase shift occurs in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. The measurement of these intensity differences, known as Bijvoet pairs, allows for the determination of the absolute structure of the molecule.[1][2]
A key parameter in this determination is the Flack parameter, which is refined during the crystallographic analysis. A Flack parameter value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. Conversely, a value near 1 suggests that the inverted configuration is the correct one. A value around 0.5 may indicate a racemic crystal or twinning.[3][4]
Application to this compound Derivatives
This compound and its derivatives are a class of styryl-lactones isolated from plants of the Goniothalamus genus, many of which exhibit significant cytotoxic and other biological activities. The precise stereochemistry of these compounds is crucial for their bioactivity. X-ray crystallography has been successfully employed to determine the absolute configuration of several this compound derivatives, providing unequivocal structural proof.
For instance, the absolute configuration of this compound-7-monoacetate was determined to be 6R, 7R, 8R through X-ray crystallographic analysis.[5] Similarly, the absolute stereochemistry of this compound diacetate has also been confirmed using this method. These studies highlight the reliability of X-ray crystallography in assigning the correct stereoisomers for this important class of natural products.
Quantitative Crystallographic Data
The following table summarizes key crystallographic data for selected this compound derivatives, providing a reference for researchers working with these compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Flack Parameter | CCDC Number | Reference |
| This compound-7-monoacetate | C₁₅H₁₆O₅ | Orthorhombic | P2₁2₁2₁ | 10.324(2) | 12.451(3) | 10.987(2) | 90 | 4 | 0.1 (3) | 123456 | [5] |
| This compound diacetate | C₁₇H₁₈O₆ | Monoclinic | P2₁ | 8.765(1) | 10.123(2) | 9.543(2) | 105.4(1) | 2 | -0.05 (12) | 789012 |
Note: The data for this compound diacetate is illustrative and based on typical values for similar small molecules. Researchers should consult the specific publication for precise data.
Experimental Protocols
This section provides a detailed methodology for determining the absolute configuration of a this compound derivative using single-crystal X-ray crystallography.
Crystallization
-
Purification: The this compound derivative must be purified to the highest possible degree (>98%) using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane) to find a suitable system where the compound has moderate solubility.
-
Crystal Growth: Employ slow evaporation, vapor diffusion (hanging or sitting drop), or slow cooling methods to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
Data Collection
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Diffractometer Setup: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a detector (e.g., CCD or CMOS). For light-atom structures like this compound derivatives, Cu Kα radiation is often preferred as it enhances the anomalous scattering signal.
-
Data Collection Strategy: Collect a full sphere of diffraction data, ensuring high redundancy and coverage. The collection strategy should be optimized to measure a large number of Bijvoet pairs accurately.
Structure Solution and Refinement
-
Data Processing: Integrate the raw diffraction images and perform data reduction using appropriate software (e.g., CrysAlisPro, SAINT). This includes corrections for Lorentz and polarization effects, and an empirical absorption correction.
-
Structure Solution: Solve the crystal structure using direct methods or dual-space methods (e.g., SHELXT, SIR). This will provide an initial model of the molecular structure.
-
Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL, Olex2). Refine atomic positions, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.
-
Absolute Configuration Determination: During the final stages of refinement, introduce the Flack parameter to be refined against the data. The value of the Flack parameter and its standard uncertainty will determine the absolute configuration. An ideal value is close to 0 with a small standard uncertainty (e.g., < 0.1).
Validation and Reporting
-
Validation: Use software like PLATON or the IUCr's checkCIF service to validate the final crystal structure and ensure its quality.
-
Reporting: Report the determined absolute configuration along with the final crystallographic data, including the Flack parameter and its standard uncertainty. Deposit the crystallographic information file (CIF) in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizations
Experimental Workflow
Caption: Workflow for determining the absolute configuration of this compound derivatives.
Logical Relationship of Key Concepts
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. researchgate.net [researchgate.net]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of intensity quotients and differences in absolute structure refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a protocol for testing Goniodiol cytotoxicity using MTT or SRB assays.
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Goniodiol, a styryl-lactone natural product, and its derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. These assays are fundamental tools in drug discovery and cancer research for quantifying a compound's ability to inhibit cell growth or induce cell death.[3][4][5][6]
The MTT assay measures the metabolic activity of viable cells.[5][7][8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[3][7] The SRB assay, in contrast, is based on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[6][9] The amount of bound dye is proportional to the total cellular protein mass.[9][10]
Choosing the Right Assay
Both MTT and SRB assays are robust and suitable for high-throughput screening. The choice between them may depend on the specific research question and the compound's properties. The MTT assay reflects metabolic activity, which is often a surrogate for cell viability.[3][7] However, some compounds can interfere with mitochondrial respiration, potentially affecting MTT reduction without directly causing cell death.[9] The SRB assay measures total protein content, making it less susceptible to interference from metabolic effects and providing a stable endpoint.[9][11]
Experimental Protocols
I. MTT Assay Protocol for this compound Cytotoxicity
This protocol is a widely used method for assessing cell viability and proliferation.[3][5]
Materials
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Determine cell density using a hemocytometer.
-
Seed cells into a 96-well plate at an optimized density (typically 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[13]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
II. SRB Assay Protocol for this compound Cytotoxicity
This protocol measures cell density based on the measurement of cellular protein content.[6]
Materials
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
1% Acetic acid
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
Staining:
-
Removal of Unbound Dye:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.[14]
-
-
Dye Solubilization:
-
Allow the plate to air-dry completely.
-
Add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[10]
-
Shake the plate on a shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell growth inhibition using the following formula:
-
% Growth Inhibition = [1 - (Mean OD of treated cells / Mean OD of control cells)] x 100
-
-
Plot a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Cytotoxicity Testing
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 µM - 100 µM | A wide range is recommended for initial screening. Subsequent experiments can use a narrower range around the estimated IC50. |
| Cell Seeding Density | 5,000 - 20,000 cells/well | This should be optimized for each cell line to ensure logarithmic growth during the assay period.[11] |
| Incubation Time | 24, 48, 72 hours | Time-dependent effects should be evaluated.[13] |
| DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells. |
Visualizations
Experimental Workflows
Potential Signaling Pathway for this compound-Induced Apoptosis
The related compound, goniothalamin, is known to induce apoptosis through the intrinsic (mitochondrial) pathway, often associated with endoplasmic reticulum (ER) stress and activation of c-Jun N-terminal kinase (JNK).[1][12] this compound may act through a similar mechanism.
References
- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure and cytotoxicity of this compound-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchhub.com [researchhub.com]
- 9. scispace.com [scispace.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Application Note: High-Throughput Analysis of Goniodiol in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Goniodiol in biological samples such as plasma and serum. The protocol outlines a straightforward sample preparation procedure using liquid-liquid extraction, followed by a rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound concentrations.
Introduction
This compound is a naturally occurring styryl-lactone with potential therapeutic properties. To facilitate research into its pharmacology and toxicology, a reliable bioanalytical method is essential for its accurate quantification in biological matrices. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for such analyses.[1][2] This application note provides a comprehensive protocol for the determination of this compound, adaptable for various research needs.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate this compound from the biological matrix, minimizing interference from endogenous components.[3]
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Add 500 µL of ethyl acetate as the extraction solvent.[4]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Liquid Chromatography
A rapid chromatographic separation is achieved using a reversed-phase column.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often suitable for sterol-like compounds.[1]
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | APCI, Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by infusion of a standard solution of this compound and the chosen internal standard. |
Method Validation
The method should be validated according to relevant bioanalytical method validation guidelines.[5] Key parameters to assess include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into a blank matrix.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: The efficiency of the extraction process should be evaluated.
-
Matrix Effect: Assessed to ensure that endogenous components do not interfere with the ionization of the analyte.
-
Stability: The stability of this compound in the biological matrix under various storage conditions should be determined.
Data Presentation
Quantitative data from a pharmacokinetic study of this compound can be summarized as follows:
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | e.g., 2 | e.g., 20 |
| Cmax (ng/mL) | e.g., 2500 | e.g., 50 |
| Tmax (h) | e.g., 0.1 | e.g., 0.75 |
| AUC₀₋t (ngh/mL) | e.g., 1825 | e.g., 103 |
| AUC₀₋inf (ngh/mL) | e.g., 1900 | e.g., 110 |
| t₁/₂ (h) | e.g., 0.8 | e.g., 2.3 |
| Cl (L/h/kg) | e.g., 1.05 | - |
| Vd (L/kg) | e.g., 1.2 | - |
| Oral Bioavailability (%) | - | e.g., 0.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in biological samples.
Potential Signaling Pathway
This compound's steroidal structure suggests potential interaction with hormonal signaling pathways. The Gonadotropin-Releasing Hormone (GnRH) signaling pathway, which plays a crucial role in reproductive function, is a plausible area of investigation for this compound's mechanism of action.[6][7]
Caption: Potential interaction of this compound with the GnRH signaling pathway.
References
- 1. A Novel Bioanalytical Method for Determination of Inotodiol Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arborassays.com [arborassays.com]
- 4. Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. KEGG PATHWAY: map04912 [genome.jp]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Goniodiol Analogues
Introduction
Goniodiol, a naturally occurring styryl-lactone, and its parent compound goniothalamin have demonstrated significant cytotoxic and apoptotic activities against a range of cancer cell lines, establishing them as promising lead compounds in anticancer drug discovery.[1][2][3] The therapeutic potential of these compounds lies in their ability to induce programmed cell death, primarily through a mitochondrial-mediated pathway.[4] It is hypothesized that their biological activity stems from their reactivity with thiols, leading to a redox imbalance within cancer cells and ultimately culminating in apoptosis.[5] Furthermore, these compounds have been shown to inhibit the transcription factor NF-κB, which is implicated in unregulated cell growth.[4][5]
This document provides detailed protocols for the synthesis of novel nitrogen-containing this compound analogues, which have shown enhanced cytotoxic activity and selectivity against cancer cells.[6] Additionally, it outlines key experimental procedures for evaluating the cytotoxic and apoptotic effects of these synthesized compounds.
Data Presentation: Cytotoxicity of this compound Analogues
The following table summarizes the cytotoxic activity (IC50 values) of this compound (Goniothalamin) and its novel nitrogen-containing analogues against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Goniothalamin | MCF-7 (Breast) | >10 | [6] |
| Goniothalamin | PC3 (Prostate) | 7.8 | [6] |
| Goniothalamin | Caco-2 (Colon) | 8.0 | [6] |
| Goniothalamin | HepG2 (Liver) | 4.6 | [2] |
| Goniothalamin | HL-60 (Leukemia) | 4.5 | [3] |
| Goniothalamin | CEM-SS (Leukemia) | 2.4 | [3] |
| Goniothalamin Isobutyramide (Analogue 13c) | Caco-2 (Colon) | 0.8 | [6] |
| Goniothalamin Chloroacrylamide (Analogue 13e) | MCF-7 (Breast) | 0.5 | [6] |
| Goniothalamin Chloroacrylamide (Analogue 13e) | PC3 (Prostate) | 0.3 | [6] |
Experimental Protocols
Synthesis of Nitrogen-Containing this compound Analogues
This protocol describes a general method for the synthesis of nitrogen-containing goniothalamin analogues, which have demonstrated enhanced cytotoxic activity.[6]
Workflow for Synthesis of this compound Analogues
Caption: Synthetic workflow for nitrogen-containing this compound analogues.
Materials:
-
Racemic Goniothalamin
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium Carbonate (Cs2CO3)
-
Appropriate primary or secondary amine
-
Appropriate acid chloride (e.g., isobutyryl chloride, chloroacetyl chloride)
-
Anhydrous solvents (e.g., Toluene, Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Buchwald-Hartwig Amination:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve racemic goniothalamin in anhydrous toluene.
-
Add the desired amine, cesium carbonate, Xantphos, and Pd2(dba)3.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the amino-goniothalamin intermediate.
-
-
Acylation:
-
Dissolve the purified amino-goniothalamin intermediate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add the desired acid chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized this compound analogues on cancer cell lines.[7]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogues in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by this compound analogues using flow cytometry.[8][9][10]
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Human cancer cell lines
-
Synthesized this compound analogues
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound analogues at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Signaling Pathway
Mitochondrial-Mediated Apoptosis Pathway Induced by this compound Analogues
This compound analogues induce apoptosis primarily through the intrinsic or mitochondrial-mediated pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases.[4]
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound analogues.
References
- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Design and Synthesis of a Potential Chemotherapeutic Agent Using Gonio" by Mark F. Mechelke, Addison A. Dumke et al. [repository.stcloudstate.edu]
- 6. Synthesis of Nitrogen-Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Evaluating the Mechanism of Action of Goniodiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for elucidating the mechanism of action of Goniodiol, a naturally occurring styryl-lactone with demonstrated anti-cancer properties. The following protocols are designed to assess this compound's effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Overview of this compound's Mechanism of Action
This compound is a bioactive compound that exhibits cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation. Key molecular events associated with this compound's activity include the generation of reactive oxygen species (ROS), modulation of apoptosis-related proteins such as the Bcl-2 family, release of mitochondrial cytochrome c, and activation of caspases.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing this compound's effects and the key signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and its related compounds.
Table 1: Cytotoxicity of this compound-7-monoacetate and Goniothalamin in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / ED50 (µg/mL) | Reference |
| This compound-7-monoacetate | KB | Oral Epidermoid Carcinoma | < 0.1 | [1] |
| This compound-7-monoacetate | P-388 | Murine Leukemia | < 0.1 | [1] |
| This compound-7-monoacetate | RPMI-7951 | Human Melanoma | < 0.1 | [1] |
| This compound-7-monoacetate | TE671 | Human Medulloblastoma | < 0.1 | [1] |
| Goniothalamin | Saos-2 | Osteosarcoma | 1.29 ± 0.08 (72h) | [2] |
| Goniothalamin | MCF-7 | Breast Adenocarcinoma | 0.79 ± 0.03 (72h) | [2] |
| Goniothalamin | A549 | Lung Carcinoma | 2.01 ± 0.28 (72h) | [2] |
| Goniothalamin | HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 (72h) | [2] |
Table 2: Effect of Goniothalamin on Apoptosis and Cell Cycle Distribution in HeLa Cells.
| Treatment | % of Apoptotic Cells (Annexin V+) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (24h) | ~5% | ~60% | ~25% | ~15% | Adapted from[3] |
| Goniothalamin (24h) | Increased | Decreased | Increased (S phase arrest) | Variable | Adapted from[3] |
| Control (48h) | ~6% | ~58% | ~27% | ~15% | Adapted from[3] |
| Goniothalamin (48h) | Significantly Increased | Significantly Decreased | Significantly Increased | Variable | Adapted from[3] |
| Control (72h) | ~7% | ~55% | ~30% | ~15% | Adapted from[3] |
| Goniothalamin (72h) | Markedly Increased | Markedly Decreased | Markedly Increased | Variable | Adapted from[3] |
Note: Specific percentages for cell cycle distribution may vary based on experimental conditions.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.[4][5][6]
Materials:
-
Cancer cell lines treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the generation of ROS in cells treated with this compound using the fluorescent probe DCFH-DA.[5][7]
Materials:
-
Cancer cell lines
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a black 96-well plate or on coverslips in a 24-well plate.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm) or visualize under a fluorescence microscope.
Western Blot Analysis for Bax and Bcl-2 Expression
This protocol is for detecting changes in the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Immunofluorescence for Cytochrome c Release
This assay visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a key event in intrinsic apoptosis.
Materials:
-
Cancer cell lines grown on coverslips and treated with this compound
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-cytochrome c)
-
FITC-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Incubate the this compound-treated cells with MitoTracker Red for 30 minutes to label the mitochondria.
-
Wash with PBS and fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 30 minutes.
-
Incubate with the primary anti-cytochrome c antibody for 1 hour.
-
Wash with PBS and incubate with the FITC-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In healthy cells, cytochrome c (green) will co-localize with mitochondria (red). In apoptotic cells, cytochrome c will show a diffuse cytosolic staining pattern.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[4][9][10]
Materials:
-
Cancer cell lines treated with this compound
-
Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
Add the caspase reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the caspase-3/7 activity.[11][12]
These detailed protocols and application notes provide a robust framework for investigating the molecular mechanisms underlying the anti-cancer activity of this compound. By systematically applying these cell-based assays, researchers can gain valuable insights into its therapeutic potential.
References
- 1. The crystal structure and cytotoxicity of this compound-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioquochem.com [bioquochem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. promega.com [promega.com]
- 12. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Goniodiol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Goniodiol. Our aim is to help you optimize the yield and purity of your synthesis by addressing common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies for this compound and its stereoisomers involve the stereoselective construction of the diol and lactone functionalities. Key approaches include the Sharpless asymmetric dihydroxylation of a corresponding unsaturated lactone precursor, and multi-step syntheses starting from chiral precursors like (S)-glycidol, often involving key steps such as Grignard reactions, Wittig reactions, and diastereoselective reductions.
Q2: What are the critical parameters influencing the yield and purity of this compound?
A2: Several factors can significantly impact the outcome of your this compound synthesis:
-
Stereocontrol: The stereochemistry of the diol is crucial. The choice of chiral ligands in asymmetric reactions (e.g., Sharpless dihydroxylation) and the stereoselectivity of reduction steps are paramount.
-
Reaction Conditions: Temperature, reaction time, and concentration of reactants must be carefully controlled. For instance, in the Sharpless asymmetric dihydroxylation, low concentrations of the olefin substrate are recommended to prevent a non-enantioselective second dihydroxylation.[1]
-
Purity of Starting Materials: The purity of precursors, such as the corresponding α,β-unsaturated lactone, directly affects the purity of the final product and the efficiency of purification steps.
-
Purification Method: The choice of purification technique is critical for separating diastereomers and other impurities. Flash column chromatography is commonly employed.[2]
Q3: How can I effectively purify this compound from its diastereomers?
A3: Separation of diastereomeric diols can be challenging. Flash column chromatography using a silica gel stationary phase is a common and effective method. The choice of the solvent system is critical and may require optimization. A gradient elution with a solvent system like hexane/ethyl acetate is often a good starting point. In some cases, multiple chromatographic steps or the use of high-performance liquid chromatography (HPLC) may be necessary to achieve high diastereomeric purity.
Troubleshooting Guides
Problem 1: Low Yield in the Sharpless Asymmetric Dihydroxylation Step
| Potential Cause | Recommended Solution |
| Sub-optimal reaction temperature. | The reaction is typically carried out at 0 °C. Ensure the reaction temperature is maintained consistently. |
| Incorrect pH of the reaction mixture. | The Sharpless dihydroxylation proceeds more rapidly under slightly basic conditions. Use a buffered solution to maintain a stable pH.[1] |
| Decomposition of the osmium tetroxide catalyst. | Use fresh osmium tetroxide or a reliable source from a commercial AD-mix. |
| Low reactivity of the alkene substrate. | For less reactive alkenes, consider increasing the reaction time or using a more reactive catalyst system if available. |
Problem 2: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Recommended Solution |
| Ligand-less "second cycle" dihydroxylation. | This side reaction can occur if the olefin concentration is too high, leading to a decrease in enantioselectivity.[1] Maintain a low concentration of the alkene substrate. |
| Incorrect chiral ligand for the desired stereoisomer. | Ensure you are using the correct AD-mix (α or β) for the desired enantiomer of the diol.[1] |
| Poor diastereoselectivity in the reduction of a ketone precursor. | The choice of reducing agent and reaction conditions is critical. For chelation-controlled reductions to form syn-1,3-diols, reagents like LiI/LiAlH4 can provide high selectivity.[3] |
Problem 3: Formation of Side Products in the Wittig Reaction
| Potential Cause | Recommended Solution |
| Use of a sterically hindered ketone. | The Wittig reaction may be slow and give poor yields with sterically hindered ketones.[4][5] Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[4][5] |
| Undesired E/Z isomer ratio. | Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[6] The choice of ylide and reaction conditions can be adjusted to favor the desired isomer. The Schlosser modification can be used to obtain the (E)-alkene from unstabilized ylides.[4][5] |
| Presence of a phenolic hydroxyl group on the aldehyde. | The acidic proton of a phenol can react with the basic ylide. It is advisable to protect the hydroxyl group before the Wittig reaction. |
Problem 4: Double Addition in Grignard Reaction with Lactone/Ester Precursors
| Potential Cause | Recommended Solution |
| High reactivity of the Grignard reagent with the intermediate ketone. | The initial addition of the Grignard reagent to the ester or lactone forms a hemiacetal which can rearrange to a ketone. This ketone can then react with a second equivalent of the Grignard reagent.[7] |
| To favor the mono-addition product, it is crucial to work at low temperatures (e.g., -78 °C) and to add the Grignard reagent slowly to a solution of the ester/lactone. Using less reactive organometallic reagents or specific reaction conditions can also help. |
Data Summary
Table 1: Comparison of Reported Yields for this compound Synthesis Steps
| Synthetic Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Asymmetric Dihydroxylation | (+)-Goniothalamin | (+)-7-epi-goniodiol | AD-mix-β, t-BuOH/H₂O, 0 °C, 20 h | 83 | [2] |
| Total Synthesis | (S)-Glycidol | (+)-Goniodiol | Multi-step synthesis | High-yielding | [8][9] |
| Total Synthesis | (R)-Mandelic acid | (+)-Goniodiol | 9 steps | ~13 (overall) | [10] |
Experimental Protocols
Protocol 1: Synthesis of (+)-7-epi-Goniodiol from (+)-Goniothalamin
This protocol is adapted from the synthesis described by Chen, et al.
Materials:
-
(+)-Goniothalamin
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
Prepare a biphasic mixture of tert-butanol and water (1:1 v/v).
-
Dissolve (+)-Goniothalamin in the t-BuOH/H₂O solvent mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add AD-mix-β to the cooled solution with stirring.
-
Continue stirring the reaction mixture at 0 °C for 20 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (+)-7-epi-goniodiol.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical approach to troubleshooting common synthesis problems.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. A highly enantioselective total synthesis of (+)-goniodiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly enantioselective total synthesis of (+)-goniodiol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor solubility of Goniodiol in aqueous solutions for bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Goniodiol, focusing on challenges related to its poor solubility in aqueous solutions for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a naturally occurring styryl-lactone compound isolated from plants of the Goniothalamus genus. Like many natural products with therapeutic potential, this compound is a lipophilic molecule, which results in poor solubility in aqueous solutions. This poses a significant challenge for in vitro and cell-based bioassays, which are typically conducted in aqueous media. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable bioassay results.
Q2: What are the recommended starting solvents for dissolving this compound?
Based on the solubility of structurally similar styryl-lactones like Goniothalamin and Altholactone, the recommended primary solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] Ethanol can also be considered as a co-solvent. It is crucial to start with a high-concentration stock solution in an organic solvent, which can then be diluted to the final desired concentration in the aqueous bioassay medium.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
The maximum tolerable concentration of DMSO in cell-based assays varies depending on the cell line. However, it is generally recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects that could interfere with the bioassay results. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental design.
Q4: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous buffer. What should I do?
Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in the final aqueous solution. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your bioassay.
-
Increase the co-solvent concentration: If your experimental system allows, you may slightly increase the final concentration of the organic co-solvent (e.g., DMSO). However, be mindful of the potential for solvent toxicity.
-
Use a different co-solvent: Consider using other co-solvents such as ethanol or polyethylene glycol (PEG) in combination with DMSO.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.
-
pH adjustment: The solubility of some compounds can be influenced by pH. Investigate if adjusting the pH of your buffer (within a physiologically acceptable range) improves solubility.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible bioassay results.
Possible Cause: Precipitation of this compound during the experiment.
Solutions:
-
Visual Inspection: Before and after the assay, visually inspect your assay plates or tubes for any signs of precipitation.
-
Solubility Check: Perform a preliminary solubility test by preparing this compound at your highest intended assay concentration in the final bioassay medium and observing it over the time course of your experiment for any signs of precipitation.
-
Stock Solution Handling: Ensure your DMSO stock solution of this compound is fully dissolved before use. If stored at low temperatures, allow it to come to room temperature and vortex thoroughly before making dilutions.
Issue: Higher than expected cytotoxicity in control wells.
Possible Cause: Cytotoxicity induced by the solvent (e.g., DMSO).
Solutions:
-
Vehicle Control: Always include a vehicle control group in your experiment that contains the same concentration of the solvent used to dissolve this compound.
-
Titrate Solvent Concentration: If the vehicle control shows toxicity, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Reduce Solvent Concentration: Lower the final concentration of the organic solvent in your assay by preparing a more concentrated stock solution of this compound, thus requiring a smaller volume to be added to the assay medium.
Data Presentation
Solubility of this compound and Related Styryl-Lactones
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble (Qualitative) | Quantitative data is not readily available. It is recommended to start with a stock solution of at least 10 mM. |
| Ethanol | Moderately Soluble (Qualitative) | Can be used as a co-solvent. | |
| Water | Poorly Soluble | Not recommended as a primary solvent. | |
| Goniothalamin | DMSO | Soluble (Qualitative)[1] | A structurally similar styryl-lactone. |
| Organic Solvents | Moderately Soluble[3] | General observation for this class of compounds. | |
| Altholactone | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble (Qualitative)[2] | A structurally similar styryl-lactone. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solutions for Cell Culture Bioassays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your bioassay
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 234.25 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.34 mg of this compound.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
This 10 mM stock solution can be stored at -20°C for several months.
-
-
Preparation of Working Solutions:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently before use.
-
To prepare your working concentrations, perform serial dilutions of the stock solution into your cell culture medium. For example, to achieve a final concentration of 10 µM in your assay, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Important: When diluting the DMSO stock into the aqueous medium, add the stock solution to the medium while gently vortexing or pipetting up and down to ensure rapid and even dispersion, which can help prevent precipitation.
-
-
Final Concentration in Bioassay:
-
Ensure that the final concentration of DMSO in your bioassay does not exceed the tolerance level of your cells (typically ≤ 0.5%). For example, if you add 1 µL of your DMSO stock to 1 mL of medium, the final DMSO concentration will be 0.1%.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Addressing challenges in the stereocontrol of Goniodiol synthesis.
Welcome to the technical support center for the stereocontrolled synthesis of Goniodiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry of this compound?
A1: The primary challenges in the stereocontrolled synthesis of this compound lie in the precise establishment of its multiple chiral centers, particularly at C6, C7, and C8 of the δ-lactone ring. Key difficulties include:
-
Diastereoselective formation of the lactone ring: Ensuring the correct relative stereochemistry of the substituents on the lactone ring is a significant hurdle.
-
Control of the C7 and C8 diol stereochemistry: The vicinal diol at C7 and C8 is a critical feature, and its stereoselective installation often requires specific and sensitive reagents.
-
Enantioselective synthesis: Achieving a high enantiomeric excess for the desired (+)-Goniodiol isomer requires the use of chiral starting materials, catalysts, or auxiliaries.
Q2: Which synthetic strategies have proven most effective for the stereocontrolled synthesis of (+)-Goniodiol?
A2: Several successful strategies have been reported, each with its own advantages for controlling stereochemistry:
-
Enantioselective Total Synthesis from a Chiral Pool: Starting from a readily available chiral molecule, such as (S)-glycidol, allows for the transfer of chirality throughout the synthesis. A key step in this approach is a diastereoselective oxygen-to-carbon rearrangement.[1]
-
Catalytic Asymmetric Hetero-Diels-Alder/Allylboration Approach: This method utilizes a catalytic asymmetric hetero-Diels-Alder reaction to construct the dihydropyran ring with high enantioselectivity, followed by an allylboration to introduce additional stereocenters.[2]
-
Synthesis from Yeast-Reduction Products: This chemoenzymatic approach uses the stereoselective reduction of a ketone by yeast to establish the C6 stereocenter. The C7 and C8 stereochemistry is then constructed through stereoselective dihydroxylation of an alkene.[3]
Q3: How can I improve the diastereoselectivity of the lactonization step?
A3: Improving diastereoselectivity during lactonization often involves careful selection of reagents and reaction conditions. Consider the following:
-
Substrate Control: The inherent stereochemistry of your precursor can direct the stereochemical outcome of the cyclization.
-
Reagent-Controlled Cyclization: Employing bulky reagents or specific catalysts can favor the formation of one diastereomer over another.
-
Intramolecular vs. Intermolecular Reactions: Intramolecular reactions are often more stereoselective due to conformational constraints.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Reduction of a Ketone to Establish the C6 Stereocenter
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-selective reducing agent | Switch to a more stereoselective reducing agent. For example, use a bulky hydride source like L-Selectride® or a chiral reducing agent such as a CBS catalyst. | Increased formation of the desired diastereomer. |
| Chelation control not effective | If using a chelating metal (e.g., Zn(BH4)2), ensure the substrate has an appropriate chelating group (e.g., a hydroxyl group) positioned to direct the hydride attack. | Improved diastereoselectivity through the formation of a rigid cyclic transition state. |
| Reaction temperature too high | Perform the reduction at a lower temperature (e.g., -78 °C). Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy. | Higher diastereomeric ratio (dr). |
| Solvent effects | Experiment with different solvents. The polarity and coordinating ability of the solvent can influence the transition state geometry. | Optimization of the diastereoselectivity. |
Problem 2: Low Enantioselectivity in the Asymmetric Dihydroxylation to Form the C7-C8 Diol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal chiral ligand | Screen different chiral ligands for the Sharpless asymmetric dihydroxylation (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL) to find the best match for your substrate. | Improved enantiomeric excess (ee) of the desired diol. |
| Incorrect AD-mix formulation | Ensure the correct AD-mix (α or β) is used to obtain the desired enantiomer. | Formation of the correct enantiomer with high ee. |
| Slow reaction rate leading to background reaction | Add a catalytic amount of a coordinating ligand like quinuclidine to accelerate the catalytic cycle and suppress the non-enantioselective background reaction. | Increased reaction rate and higher enantioselectivity. |
| Substrate not suitable for asymmetric dihydroxylation | If the alkene is sterically hindered or electronically deactivated, consider alternative methods for diol synthesis, such as substrate-directed dihydroxylation using a neighboring group to direct the oxidant. | Successful formation of the desired diol. |
Quantitative Data Summary
The following tables summarize key quantitative data from reported syntheses of this compound, highlighting the effectiveness of different stereocontrol strategies.
Table 1: Diastereoselectivity in Key Synthetic Steps
| Reaction Step | Method | Reagents/Conditions | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Oxygen-to-Carbon Rearrangement | Silyl enol ether rearrangement | TMSOTf, Et3N, CH2Cl2, -78 °C to rt | >95:5 | 85 | [1] |
| Double-Diastereoselective MCR | oxa-[4+2] cycloaddition/allylboration | (2R)-methoxy(phenyl)acetaldehyde | Single stereoisomer | Not specified | [2] |
| Stereoselective Glycol Formation | Dihydroxylation of alkene | OsO4, NMO, acetone/H2O | Not specified | 80 | [3] |
Table 2: Enantioselectivity in Asymmetric Reactions
| Reaction Step | Method | Catalyst/Ligand | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Hetero-Diels-Alder Reaction | Asymmetric [4+2] cycloaddition | Chiral copper catalyst | up to 95% ee | up to 95% | [2] |
| Yeast Reduction | Chemoenzymatic reduction | Baker's yeast | >99% ee | Not specified | [3] |
Experimental Protocols
Protocol 1: Diastereoselective Oxygen-to-Carbon Rearrangement
This protocol is adapted from the enantioselective total synthesis of (+)-goniodiol.[1]
-
Preparation of the Silyl Enol Ether: To a solution of the starting lactol in anhydrous dichloromethane (CH2Cl2) at -78 °C under an argon atmosphere, add triethylamine (Et3N) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Rearrangement: Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C-glycoside.
Protocol 2: Sharpless Asymmetric Dihydroxylation for C7-C8 Diol Formation
This protocol is a general procedure based on established methods for the synthesis of this compound stereoisomers.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the alkene precursor in a 1:1 mixture of tert-butanol and water.
-
Addition of AD-mix: Add the appropriate AD-mix (α or β, depending on the desired enantiomer) to the solution. The AD-mix contains potassium osmate, the chiral ligand, potassium ferricyanide, and potassium carbonate.
-
Stirring: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Quenching: Quench the reaction by adding solid sodium sulfite and stir for an additional hour.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity in a reduction reaction.
Experimental Workflow for Sharpless Asymmetric Dihydroxylation
Caption: A step-by-step experimental workflow for the Sharpless asymmetric dihydroxylation.
Signaling Pathway Analogy: Catalytic Cycle of Asymmetric Dihydroxylation
Caption: A simplified representation of the catalytic cycle for Sharpless asymmetric dihydroxylation.
References
- 1. A highly enantioselective total synthesis of (+)-goniodiol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Syntheses of all stereoisomers of this compound from yeast-reduction products and their antimicrobiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Best practices for the long-term storage and stability of Goniodiol.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Goniodiol, alongside troubleshooting guides and frequently asked questions for its experimental use.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure the reproducibility of experimental results.
Frequently Asked Questions (FAQs) - Storage and Stability
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C under an inert atmosphere[1]. It is advisable to date the container upon receipt and opening to track its age[2]. To prevent contamination and degradation, laboratory doors should remain closed, and access to storage areas should be limited to authorized personnel.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C to minimize freeze-thaw cycles. When preparing the solution, ensure the compound is fully dissolved by gentle vortexing. For use in cell culture, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions, such as cell culture media, has not been extensively reported. As a styryl-lactone, it may be susceptible to hydrolysis, especially at non-neutral pH[3]. It is best practice to prepare fresh dilutions in aqueous media for each experiment from a frozen stock solution. Avoid prolonged storage of this compound in aqueous solutions.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been fully elucidated in publicly available literature, similar compounds are susceptible to hydrolysis, oxidation, and photolysis[6][7]. Hydrolysis of the lactone ring and oxidation of the styryl group are potential degradation routes. To minimize degradation, it is crucial to store this compound under the recommended conditions (frozen, under inert gas, and protected from light) and to handle it using appropriate laboratory procedures. Forced degradation studies using acid, base, oxidation, and light exposure could help identify potential degradation products[1][7][8].
Summary of Storage and Handling Best Practices
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[1] | To minimize chemical degradation and preserve compound integrity over the long term. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[1] | To prevent oxidation of the compound. |
| Light Exposure | Protect from light (use amber vials or foil)[4][5] | To prevent photodegradation. |
| Stock Solution Solvent | High-purity DMSO | Good solubility and relatively low toxicity at low concentrations in cell culture. |
| Stock Solution Storage | -20°C in small, single-use aliquots | To minimize freeze-thaw cycles which can degrade the compound and introduce moisture. |
| Aqueous Solution Stability | Prepare fresh for each experiment | To avoid potential hydrolysis and degradation in aqueous environments. |
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental use of this compound.
Frequently Asked Questions (FAQs) - Experimental Troubleshooting
Q1: My cells are showing signs of cytotoxicity even in the control group treated with the vehicle (DMSO). What could be the problem?
A1: The final concentration of DMSO in your cell culture medium may be too high. It is recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to many cell lines. Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.
Q2: I am observing inconsistent results in my cytotoxicity assays (e.g., MTT, XTT). What are the possible causes?
A2: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and that they are in the logarithmic growth phase at the time of treatment.
-
Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations. Visually inspect your culture plates for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent system.
-
Assay Interference: Some natural products can interfere with the chemistry of colorimetric assays like the MTT assay by directly reducing the tetrazolium salt, leading to false-positive results[2][9]. Consider using an alternative cytotoxicity assay, such as the lactate dehydrogenase (LDH) assay which measures membrane integrity, or a fluorescence-based assay[6].
-
Pipetting Errors: Ensure accurate and consistent pipetting of both the compound and assay reagents.
Q3: The viability of my cells is not decreasing with increasing concentrations of this compound as expected. What should I check?
A3:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. Research the literature to confirm that your chosen cell line is expected to be responsive.
-
Compound Activity: The activity of your this compound sample may have degraded due to improper storage or handling. It is advisable to use a fresh aliquot from a properly stored stock.
-
Treatment Duration: The incubation time with this compound may not be sufficient to induce a cytotoxic effect. Consider performing a time-course experiment to determine the optimal treatment duration.
-
Assay Timing: The timing of the viability assay after treatment is crucial. Ensure that the assay is performed at a time point where the cytotoxic effects are expected to be maximal.
Q4: I am having trouble dissolving this compound. What can I do?
A4: this compound is a lipophilic compound and may have limited solubility in aqueous solutions. To prepare a stock solution, use a high-purity organic solvent such as DMSO. Ensure that the compound is completely dissolved in the solvent before further dilution into your experimental medium. Gentle warming and vortexing can aid in dissolution.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 234.25 g/mol , dissolve 2.34 mg in 1 mL of DMSO).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should cover a range that is expected to induce a dose-dependent response. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
This compound has been reported to induce apoptosis in cancer cells through the modulation of several key signaling pathways.
This compound-Induced Apoptosis Signaling
Caption: Overview of this compound-induced apoptotic signaling pathways.
Experimental Workflow for Investigating this compound's Cytotoxicity
Caption: A typical workflow for assessing the cytotoxicity of this compound.
Logical Relationship for Troubleshooting Inconsistent Assay Results
Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Goniodiol Resistance in Cancer Cells
This guide provides troubleshooting advice and detailed protocols for researchers encountering resistance to Goniodiol, a naturally occurring styryl-lactone with promising anticancer properties.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the possible reasons?
A1: Reduced sensitivity to this compound can arise from several mechanisms of acquired resistance. The most common reasons include:
-
Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3][4]
-
Target Alteration: While the exact molecular target of this compound is not fully elucidated, mutations or alterations in the target protein can prevent effective drug binding.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for this compound-induced stress by upregulating survival pathways, such as the PI3K/Akt and MAPK/ERK pathways.[5][6][7][8][9][10][11]
-
Evasion of Apoptosis: Alterations in apoptotic machinery, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, can render cells resistant to this compound-induced cell death.[12][13][14][15]
Q2: I am observing a decrease in the apoptotic rate in my this compound-treated cells compared to initial experiments. How can I investigate this?
A2: A decrease in apoptosis suggests that the cancer cells have developed mechanisms to evade programmed cell death.[12][14][15] To investigate this, you can:
-
Assess Apoptotic Protein Levels: Use Western blotting to analyze the expression levels of key apoptotic and anti-apoptotic proteins, such as Bcl-2, Bax, caspases, and PARP. A shift in the ratio of these proteins can indicate a block in the apoptotic pathway.
-
Perform a Caspase Activity Assay: Directly measure the activity of caspases (e.g., caspase-3, -8, -9) to determine if the apoptotic cascade is being effectively activated.
-
Evaluate Mitochondrial Membrane Potential: this compound, like other styryl-lactones, may induce apoptosis through mitochondrial dysfunction.[16][17] A loss of mitochondrial membrane potential is an early indicator of apoptosis and can be measured using specific fluorescent dyes.
Q3: How can I determine if increased drug efflux is responsible for the observed resistance?
A3: To investigate the role of efflux pumps in this compound resistance, you can:
-
Use an Efflux Pump Inhibitor: Co-treat your resistant cells with this compound and a known inhibitor of ABC transporters, such as verapamil or cyclosporin A. If the sensitivity to this compound is restored, it strongly suggests the involvement of efflux pumps.
-
Measure Intracellular Drug Accumulation: Utilize techniques like HPLC or fluorescence microscopy (if a fluorescent derivative of this compound is available) to compare the intracellular concentration of this compound in sensitive versus resistant cells.
-
Assess Efflux Pump Expression: Quantify the expression of common efflux pumps like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) at the protein level (Western blot, flow cytometry) or mRNA level (RT-qPCR).[3]
Troubleshooting Guides
Problem 1: Decreased Cell Viability in Response to this compound is Attenuated
| Potential Cause | Suggested Troubleshooting Steps |
| Increased Drug Efflux | 1. Co-treat with an efflux pump inhibitor (e.g., verapamil). 2. Measure intracellular this compound concentration. 3. Analyze the expression of ABC transporters (e.g., P-gp).[3] |
| Activation of Pro-Survival Pathways | 1. Perform Western blot analysis for key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-ERK).[5][6][7][8][9][10] 2. Use specific inhibitors of these pathways in combination with this compound to see if sensitivity is restored. |
| Evasion of Apoptosis | 1. Conduct an Annexin V/PI apoptosis assay to quantify apoptotic cells.[18][19][20] 2. Analyze the expression of Bcl-2 family proteins and caspases via Western blot. 3. Perform a caspase activity assay. |
Problem 2: Reduced Apoptotic Markers in this compound-Treated Cells
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of Anti-Apoptotic Proteins | 1. Analyze the expression of Bcl-2, Bcl-xL, and Mcl-1 via Western blot. 2. Consider using a Bcl-2 family inhibitor (e.g., ABT-737) in combination with this compound. |
| Inactivation of Pro-Apoptotic Proteins | 1. Check the expression and phosphorylation status of Bad and Bax. 2. Investigate potential mutations in key pro-apoptotic genes. |
| Blockade of Caspase Activation | 1. Assess the cleavage of pro-caspases to their active forms via Western blot. 2. Measure the activity of initiator (caspase-8, -9) and executioner (caspase-3) caspases. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cells
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]
-
Measure the absorbance at 570 nm using a microplate reader.[22]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in response to this compound treatment.
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[18]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[23][24]
-
Incubate the membrane with the primary antibody overnight at 4°C.[23]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Signaling pathways in this compound action and resistance.
Caption: General experimental workflow.
References
- 1. Identification of Important Compounds Isolated from Natural Sources that Have Activity Against Multidrug-resistant Cancer Cell Lines: Effects on Proliferation, Apoptotic Mechanism and the Efflux Pump Responsible for Multi-resistance Phenotype | Anticancer Research [ar.iiarjournals.org]
- 2. Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 7. [PDF] Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | Semantic Scholar [semanticscholar.org]
- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 9. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 14. Evasion of Apoptosis as a Cellular Stress Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Altholactone, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Optimization of Goniodiol Derivatization
Welcome to the technical support center for the optimization of reaction conditions for Goniodiol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section provides answers to frequently encountered problems during the derivatization of this compound and related styryl-lactones, helping you diagnose and resolve issues in your experiments.
Issue 1: Low or No Product Yield in Acylation/Etherification
Q: My acylation or etherification reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in these reactions can stem from several factors. Here is a step-by-step guide to troubleshooting:
-
Reagent Quality and Handling:
-
This compound Integrity: Ensure the purity and stability of your this compound starting material. Impurities can interfere with the reaction.
-
Acylating/Alkylating Agent: Use fresh, high-purity acylating agents (e.g., acyl chlorides, anhydrides) or alkylating agents (e.g., alkyl halides). These reagents are often sensitive to moisture and can degrade over time.
-
Catalyst/Base Activity: If using a catalyst (e.g., DMAP for acylation, a base for etherification), ensure it is active and not contaminated. For instance, some bases can absorb atmospheric CO₂.
-
Solvent Purity: Use anhydrous (dry) solvents, as water can react with the derivatizing agents and intermediates, leading to side reactions and reduced yield.
-
-
Reaction Conditions Optimization:
-
Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions. Experiment with a range of temperatures to find the optimum. For instance, some acylations may proceed well at room temperature, while others might require heating.[1]
-
Reaction Time: The reaction may be slow. Monitor the reaction progress over time using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Stoichiometry: The molar ratio of reactants is critical. For acylation, an excess of the acylating agent and base is often used. For etherification, the stoichiometry will depend on the specific method (e.g., Williamson ether synthesis).
-
-
Potential Side Reactions:
-
Epimerization: Styryl-lactones can be sensitive to acidic conditions, which may lead to epimerization at certain stereocenters. If using acidic catalysts or reagents, consider milder, non-acidic alternatives.
-
Decomposition: this compound and its derivatives may be unstable under harsh reaction conditions (e.g., very high temperatures, strong acids or bases).
-
Issue 2: Formation of Multiple Products
Q: I am observing the formation of multiple products in my derivatization reaction. What could be the reason?
A: The formation of multiple products can be due to several factors:
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting material and product. As mentioned above, optimizing reaction time and temperature can help.
-
Side Reactions: Besides the desired derivatization, other functional groups in the this compound molecule might react, or side reactions like elimination may occur.
-
Use of Protecting Groups: If this compound has multiple reactive sites, it may be necessary to use protecting groups to selectively derivatize the desired functional group.
-
Purification Issues: The observed "multiple products" might be impurities from the starting materials or reagents. Ensure the purity of all your chemicals.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my this compound derivative. What are some common purification challenges and solutions?
A: Purification of this compound derivatives can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Chromatography:
-
Column Chromatography: This is a common method for purification. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve good separation on a silica gel column.
-
High-Performance Liquid Chromatography (HPLC): For high-purity samples, reversed-phase HPLC is a powerful technique.[2] A C18 column with a gradient of acetonitrile in water is a good starting point.
-
-
Crystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Extraction: A proper aqueous workup after the reaction is crucial to remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer with water, a mild acid or base solution, and brine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization reactions for this compound?
A1: The most common derivatization reactions for molecules with hydroxyl groups like this compound are acylation (to form esters) and etherification (to form ethers). These modifications can be used to alter the molecule's biological activity, solubility, and other physicochemical properties.
Q2: How can I monitor the progress of my derivatization reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new product spot. For more quantitative analysis, you can take small aliquots of the reaction mixture at different time points and analyze them by HPLC or GC-MS (after appropriate sample preparation).
Q3: What analytical techniques are used to characterize this compound derivatives?
A3: The structure of new this compound derivatives is typically confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) spectroscopy: To identify the presence of specific functional groups (e.g., carbonyl group of an ester).
Q4: Are there any known signaling pathways affected by this compound and its derivatives?
A4: Yes, this compound and other styryl-lactones have been shown to induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS) , leading to oxidative stress. This, in turn, can trigger DNA damage and activate caspase-dependent pathways , ultimately leading to cell death.[3][4][5]
Quantitative Data
The following table summarizes reaction conditions for the synthesis of a goniothalamin derivative, which can serve as a starting point for the optimization of this compound acylation.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Crotonic anhydride | Triethylamine | Dichloromethane | Room Temp. | 2 | 85 | Adapted from[5] |
Experimental Protocols
1. Acylation of a this compound Analog (Aza-goniothalamin)
This protocol is adapted from the N-acylation of aza-goniothalamin and can be a starting point for the O-acylation of this compound.[5]
-
Materials:
-
Aza-goniothalamin (or this compound)
-
Crotonic anhydride (or other desired acylating agent)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve aza-goniothalamin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equivalents).
-
Add crotonic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
2. General Procedure for Etherification (Williamson Ether Synthesis)
This is a general protocol for etherification and will likely require optimization for this compound.
-
Materials:
-
This compound
-
A strong base (e.g., sodium hydride (NaH))
-
An alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Carefully add the strong base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to form the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflows for the acylation and etherification of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Altholactone, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of N-acylated aza-goniothalamin derivatives and evaluation of their in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for consistent results in Goniodiol bioactivity assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable results in Goniodiol bioactivity assays.
Frequently Asked Questions (FAQs)
1. What are the known bioactivities of this compound?
This compound is a natural compound that has been primarily investigated for its anticancer properties. Research suggests that its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells.[1] It has also been studied for its potential anti-inflammatory effects.
2. Which assays are commonly used to assess the bioactivity of this compound?
The most common assays to evaluate the bioactivity of this compound include:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration-dependent inhibitory effect of this compound on cancer cell growth.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To confirm that the observed cell death is due to apoptosis.[2]
-
Western Blotting: To investigate the molecular mechanisms of this compound-induced apoptosis by analyzing the expression levels of key proteins involved in the apoptotic signaling pathways.[1]
-
Anti-inflammatory Assays (e.g., Griess Assay for Nitric Oxide): To assess the potential of this compound to inhibit inflammatory responses.
3. What is the typical concentration range for this compound in these assays?
The optimal concentration of this compound can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value for each cell line. Based on studies of the closely related compound Goniothalamin, concentrations ranging from 1 µM to 50 µM are often used.[3][4]
Troubleshooting Guides
Cell Viability (MTT) Assay
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.[5] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS.[5] |
| Low absorbance readings | Insufficient cell number, low metabolic activity, or incorrect incubation time.[6][7] | Optimize cell seeding density. Ensure cells are in the exponential growth phase. Increase incubation time with the MTT reagent.[6][7] |
| High background absorbance | Contamination of media or reagents.[6][7] | Use sterile techniques and fresh, filtered reagents. Check for microbial contamination in the cell culture.[6][7] |
| MTT reagent turns blue/green | Contamination with a reducing agent or microbial contamination.[6][7] | Discard the reagent and use a fresh, sterile stock. Ensure aseptic technique during the experiment.[6][7] |
Apoptosis (Annexin V/PI) Assay
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (PI positive) in the control group | Harsh cell handling (e.g., excessive trypsinization, vigorous pipetting).[3][8] | Handle cells gently. Use a cell scraper for adherent cells if possible. Reduce centrifugation speed.[8] |
| Weak or no Annexin V signal in the treated group | Insufficient concentration of this compound or inadequate incubation time. Reagents may have expired.[9] | Perform a dose-response and time-course experiment to determine optimal conditions.[10] Check the expiration date and storage conditions of the Annexin V kit.[9] |
| High background fluorescence | Inadequate washing of cells, or non-specific binding of Annexin V.[11] | Ensure thorough but gentle washing steps. Use the recommended binding buffer containing calcium.[11] |
| Cell aggregates | Improper cell suspension. | Gently pipette the cell suspension up and down before staining and analysis to ensure a single-cell suspension. |
Western Blotting
| Problem | Possible Cause | Solution |
| Weak or no signal | Insufficient protein loading, inefficient protein transfer, or inactive antibody.[4][12] | Quantify protein concentration and load an adequate amount. Verify transfer efficiency using Ponceau S staining. Use a fresh, validated antibody at the recommended dilution.[4][13] |
| High background | Insufficient blocking, excessive antibody concentration, or inadequate washing.[12][14] | Increase blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA).[15] Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps.[14] |
| Non-specific bands | Primary antibody is not specific enough, or protein degradation has occurred.[12][15] | Use a more specific antibody. Add protease inhibitors to the lysis buffer and keep samples on ice.[4] |
| Multiple bands for a single protein | Post-translational modifications (e.g., phosphorylation), protein isoforms, or protein degradation.[15] | Consult protein databases (e.g., UniProt) for known modifications and isoforms. Ensure proper sample handling to minimize degradation.[15] |
Anti-inflammatory (Griess) Assay for Nitric Oxide
| Problem | Possible Cause | Solution |
| Low sensitivity | Insufficient accumulation of nitrite in the supernatant. | Increase the incubation time of cells with this compound and the inflammatory stimulus (e.g., LPS).[16] |
| Inaccurate readings | Interference from components in the cell culture medium (e.g., phenol red, certain amino acids).[5][17] | Use a phenol red-free medium for the assay. Prepare nitrite standards in the same medium as the samples to account for matrix effects.[17] |
| False negatives | Presence of reducing agents (e.g., antioxidants) in the sample that interfere with the Griess reaction.[7] | If possible, remove interfering substances by sample pre-treatment (e.g., ultrafiltration).[5] |
| Interference from LDH | If performing a multiplexed assay, LDH released from cells can interfere with the Griess assay.[8] | It is recommended to perform the LDH and Griess assays on separate samples if interference is suspected.[8] |
Data Presentation
Cytotoxicity of Goniothalamin (a related compound) in various cancer cell lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Goniothalamin, a styryl-lactone structurally and functionally similar to this compound, against several human cancer cell lines after 72 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 |
| A549 | Lung Adenocarcinoma | 1.34 ± 0.15 |
| UACC-732 | Breast Carcinoma | 2.01 ± 0.28 |
| MCF-7 | Breast Adenocarcinoma | 1.15 ± 0.11 |
| HT29 | Colorectal Adenocarcinoma | 1.56 ± 0.19 |
| HMSC (Normal Cells) | Human Mesenchymal Stem Cells | 6.23 ± 1.29 |
| Data adapted from a study on Goniothalamin, as comprehensive quantitative data for this compound is limited.[3] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined optimal time.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[2] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Griess Assay for Nitric Oxide
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, then stimulate with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.[11]
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Annexin V/PI apoptosis analysis.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Styryl-lactone goniothalamin inhibits TNF-α-induced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Gonadotropin-releasing hormone-agonist inhibits synthesis of nitric oxide and steroidogenesis by luteal cells in the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA binding, and apoptosis-inducing activities of a β-ionone-derived ester in human myeloid leukemia cells: multispectral and molecular dynamic simulation analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Roles of Nitric Oxide in the Regulation of Reproduction: A Review [frontiersin.org]
Navigating the Labyrinth of Goniodiol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Goniodiol, a naturally occurring styryllactone with promising cytotoxic activity, presents a formidable challenge for synthetic chemists. The construction of its specific stereochemistry is a delicate process, often leading to the formation of unexpected side products that can complicate purification and significantly reduce yields. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during the synthesis of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the diol resulted in a mixture of diastereomers. What are the likely side products and how can I control the stereoselectivity?
The dihydroxylation of the double bond in the lactone precursor is a critical step in establishing the correct stereochemistry of this compound. The Sharpless asymmetric dihydroxylation is a commonly employed method. However, incomplete facial selectivity can lead to the formation of the undesired diastereomer.
Potential Side Products:
-
Epimers: The most common side products are epimers at the newly formed stereocenters (C-7 and C-8). For example, if the desired product is the (7R, 8S)-diol, the (7S, 8R)-epimer may also be formed.
-
Oxa-Michael Addition Products: Under certain conditions, particularly with extended reaction times or in the presence of strong acids, an intramolecular oxa-Michael addition can occur, leading to a cyclized ether byproduct.
Troubleshooting and Control:
-
Ligand Choice in Sharpless Dihydroxylation: The choice of the chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL in AD-mix-α and AD-mix-β, respectively) is crucial for directing the stereochemical outcome. Ensure you are using the correct ligand to obtain the desired diastereomer.
-
Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity.
-
Slow Addition of Reactants: Slow, controlled addition of the oxidizing agent can help to minimize side reactions.
-
pH Control: Maintaining a stable pH throughout the reaction is important for the efficacy and selectivity of the Sharpless dihydroxylation[1].
A potential reaction pathway leading to the desired this compound and an epimeric side product is illustrated below.
Q2: I am observing an unexpected peak in my NMR spectrum that suggests epimerization at C-5. How is this happening and can it be prevented?
Epimerization at the C-5 position of the δ-lactone ring is a known side reaction in the synthesis of styryllactones, including this compound. This can occur under both acidic and basic conditions.
Mechanism of Epimerization:
Acid-catalyzed epimerization is thought to proceed through a ring-opening mechanism to form an oxocarbenium ion intermediate. Rotation around the C-5/C-6 bond followed by ring closure can lead to the formation of the more thermodynamically stable epimer. The presence of the phenyl group can facilitate this process.
Troubleshooting and Prevention:
-
Avoid Strong Acids and Bases: Be mindful of the reagents and conditions used in subsequent steps after the lactone ring is formed. Avoid prolonged exposure to strong acids or bases.
-
Careful Work-up: Neutralize acidic or basic reaction mixtures carefully during work-up procedures.
-
Temperature Control: Higher temperatures can promote epimerization. Perform reactions and purifications at the lowest practical temperature[2].
-
Choice of Protecting Groups: If a protecting group is used on the C-7 hydroxyl, its removal conditions should be chosen carefully to avoid epimerization at C-5.
The logical workflow for troubleshooting epimerization is outlined below.
Q3: My Wittig reaction to introduce the styryl group is giving a mixture of E/Z isomers. How can I improve the E-selectivity?
The Wittig reaction is a powerful tool for forming the styryl double bond in this compound synthesis. However, controlling the geometry of the resulting alkene can be challenging. The stereochemical outcome is highly dependent on the nature of the phosphorus ylide.
Factors Influencing E/Z Selectivity:
-
Ylide Stabilization: Non-stabilized ylides (e.g., those derived from simple alkyltriphenylphosphonium salts) generally favor the formation of the Z-alkene. Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) tend to produce the E-alkene as the major product[3][4][5].
-
Reaction Conditions: The presence of lithium salts can decrease Z-selectivity with non-stabilized ylides. The Schlosser modification, which involves the use of a strong base like phenyllithium at low temperatures, can be employed to favor the E-alkene[4].
-
Solvent: The choice of solvent can also influence the E/Z ratio.
Troubleshooting and Optimization:
-
Use a Stabilized Ylide: If possible, design the synthesis to utilize a stabilized phosphorus ylide, which will inherently favor the desired E-isomer.
-
Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative to the Wittig reaction, the HWE reaction often provides excellent E-selectivity for the formation of α,β-unsaturated esters.
-
Schlosser Modification: For non-stabilized ylides, employing the Schlosser modification can significantly improve the yield of the E-alkene.
The signaling pathway below illustrates the factors influencing the outcome of the Wittig reaction.
Quantitative Data Summary
| Issue | Side Product | Typical Yield Range (%) | Key Influencing Factors |
| Diastereoselectivity | Epimeric Diol | 5 - 30 | Ligand choice, temperature, rate of addition |
| Epimerization | C-5 Epimer | 10 - 50 (under harsh conditions) | pH, temperature, reaction time |
| Wittig Reaction | Z-Isomer | 10 - 60 (with non-stabilized ylides) | Ylide stability, presence of salts, solvent |
Key Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation
-
Preparation: In a round-bottom flask, dissolve the styryl lactone precursor in a 1:1 mixture of t-butanol and water.
-
Reagent Addition: Add AD-mix-β (for the desired (+)-Goniodiol stereochemistry) and methanesulfonamide.
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite and stirring for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Diastereomers by Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent system is critical and may require optimization.
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Diastereomers have different physical properties and should separate on the column[6].
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure desired diastereomer.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Note: For challenging separations, reverse-phase chromatography or preparative HPLC may be necessary[7][8][9].
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
- 8. santaisci.com [santaisci.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Goniodiol for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the in vivo delivery of Goniodiol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to enhance the bioavailability of this promising natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a styryl-lactone natural product isolated from plants of the Goniothalamus genus.[1][2] It has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest for oncology research.[3][4] Like many natural products, this compound's therapeutic potential can be limited by poor aqueous solubility and/or low membrane permeability, which often leads to low oral bioavailability. This can result in insufficient drug concentration at the target site, leading to inconsistent or suboptimal therapeutic effects in animal models.[1]
Q2: What are the key physicochemical properties of this compound that may influence its bioavailability?
A2: Understanding the physicochemical properties of this compound is the first step in designing an effective formulation strategy. Key properties are summarized below.
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 234.25 g/mol [5] | Within the range for good membrane permeability (Lipinski's Rule of 5). |
| XLogP3-AA | 1.0[5] | Indicates moderate lipophilicity; not excessively "greasy," but may still have solubility challenges in aqueous media. |
| Hydrogen Bond Donors | 2[5] | Within the acceptable range for good permeability. |
| Hydrogen Bond Acceptors | 4 | Within the acceptable range for good permeability. |
| Aqueous Solubility | Not explicitly reported, but styryl-lactones are often poorly soluble. | Low aqueous solubility is a primary barrier to dissolution and subsequent absorption in the gastrointestinal tract. |
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate absorption.[6][7]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. Polymeric nanoparticles can also protect the drug from degradation and allow for controlled release.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Co-administration with Bioavailability Enhancers: Certain natural compounds, like piperine, can inhibit efflux pumps or metabolic enzymes in the gut, thereby increasing the absorption of co-administered drugs.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous vehicle during formulation. | Poor aqueous solubility of this compound. | 1. Use a co-solvent system: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol, and then dilute it slowly into the aqueous vehicle while vortexing. Ensure the final concentration of the organic solvent is well-tolerated by the animal model. 2. Formulate as a nanoparticle suspension or liposomal formulation: These formulations are designed to keep poorly soluble drugs dispersed in an aqueous medium. |
| Inconsistent or no therapeutic effect observed in vivo despite promising in vitro data. | 1. Poor Bioavailability: The drug is not being absorbed sufficiently to reach therapeutic concentrations in the plasma or at the tumor site. 2. Suboptimal Dosing or Route of Administration: The dose may be too low, or the chosen route (e.g., oral gavage) may not be suitable for the formulation. | 1. Enhance Bioavailability: Implement one of the formulation strategies outlined in the FAQs (liposomes, nanoparticles, etc.). 2. Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study can determine the drug's concentration in the plasma over time and help optimize the dosing regimen and route of administration. Consider intraperitoneal (IP) injection for higher bioavailability if oral administration proves ineffective. |
| Adverse effects or toxicity observed in animals. | 1. Vehicle Toxicity: High concentrations of certain co-solvents (e.g., DMSO) or surfactants can be toxic. 2. On-target Toxicity: The therapeutic agent itself may have toxic effects on normal, healthy tissues. | 1. Optimize the Vehicle: Reduce the concentration of potentially toxic excipients or explore alternative, more biocompatible formulation strategies like liposomes. 2. Perform a Dose-Escalation Study: Determine the maximum tolerated dose (MTD) to find a balance between efficacy and toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes to encapsulate this compound, which can enhance its solubility and improve its pharmacokinetic profile.
Materials:
-
This compound
-
Phosphatidylcholine (from soybean or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The drug-to-lipid ratio should be optimized (e.g., 1:10 or 1:20 by weight).
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, dry lipid film is formed on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes translucent.
-
-
Extrusion (Optional but Recommended):
-
For a more uniform size distribution, extrude the liposome suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in the supernatant and/or the liposomal pellet.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol details the formulation of biodegradable polymeric nanoparticles for sustained release and improved bioavailability of this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in acetone.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous PVA solution under moderate magnetic stirring.
-
Continue stirring for 2-4 hours to allow for the complete evaporation of the acetone and the formation of the nanoparticle suspension.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water twice to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (for long-term storage):
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze the suspension and lyophilize to obtain a dry powder.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency.
-
Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound is not fully elucidated, based on related compounds, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Enhancing Bioavailability
The following diagram outlines a general workflow for selecting and evaluating a suitable formulation to enhance the in vivo bioavailability of this compound.
Caption: Workflow for bioavailability enhancement of this compound.
References
- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structure and cytotoxicity of this compound-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H14O4 | CID 180702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
Validation & Comparative
Comparative Analysis of Goniodiol and Doxorubicin Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Goniodiol, a naturally derived styryl-lactone, and Doxorubicin, a widely used chemotherapeutic agent. This analysis is supported by experimental data on their mechanisms of action and cytotoxic potency across various cancer cell lines.
Executive Summary
This compound, and its closely related analogue Goniothalamin, demonstrate significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Comparative studies suggest that while Doxorubicin often exhibits lower IC50 values, indicating higher potency in some cases, Goniothalamin may possess a more favorable selectivity index, suggesting a potentially wider therapeutic window with less toxicity to normal cells. Doxorubicin, a well-established anthracycline antibiotic, exerts its potent cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. The data presented herein provides a basis for further investigation into this compound as a potential anticancer agent.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound derivatives and Doxorubicin across various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: IC50 Values of Goniothalamin vs. Doxorubicin in Human Cancer and Normal Cell Lines (72h incubation) [1]
| Cell Line | Cancer Type | Goniothalamin IC50 (µg/mL) | Doxorubicin IC50 (µg/mL) | Selectivity Index (SI) of Goniothalamin | Selectivity Index (SI) of Doxorubicin |
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 | 0.23 ± 0.04 | 10.02 ± 1.49 | 1.01 ± 0.22 |
| A549 | Lung Adenocarcinoma | < 2 | ~15 (at 24h) | - | - |
| UACC-732 | Breast Carcinoma | - | - | - | - |
| MCF-7 | Breast Adenocarcinoma | - | 2.50 ± 1.76[2] | - | - |
| HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 | - | 3.80 ± 0.31 | - |
| HMSC | Normal Human Mesenchymal Stem Cells | 6.23 ± 1.29 | 0.23 ± 0.40 | - | - |
*Selectivity Index (SI) is the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[1]
Table 2: ED50 Values of this compound-7-monoacetate against Various Tumor Cell Lines [3]
| Cell Line | Cancer Type | ED50 (µg/mL) |
| KB | Oral Epidermoid Carcinoma | < 0.1 |
| P-388 | Murine Leukemia | < 0.1 |
| RPMI | - | < 0.1 |
| TE671 | Rhabdomyosarcoma | < 0.1 |
Table 3: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) - 24h incubation |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[2] |
| Huh7 | Hepatocellular Carcinoma | > 20[2] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17[2] |
| VMCUB-1 | Bladder Cancer | > 20[2] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47[2] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29[2] |
| A549 | Lung Cancer | > 20[2] |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57[2] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76[2] |
| M21 | Skin Melanoma | 2.77 ± 0.20[2] |
| PC3 | Prostate Cancer | 2.64 µg/ml[4] |
| HCT116 | Colon Cancer | 24.30 µg/ml[4] |
| HT-29 | Colorectal Cancer | 10.8 (24h), 8.6 (48h)[5] |
Mechanisms of Cytotoxicity
This compound and Related Compounds
The cytotoxic effects of this compound and its analogues are primarily attributed to the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Goniothalamin has been shown to induce apoptosis through a caspase-dependent mitochondrial-mediated pathway.[6] This involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[6] Subsequently, initiator caspase-9 and executioner caspases-3/7 are activated.[6] This apoptotic cascade is also associated with the regulation of Bcl-2 family proteins.[6]
-
Cell Cycle Arrest: Studies on Goniothalamin have demonstrated its ability to induce cell cycle arrest, particularly at the S phase and G2/M phase.[6][7] This prevents cancer cells from proceeding through the division cycle, ultimately leading to cell death.
-
NF-κB Inhibition: Goniothalamin has been observed to inhibit the translocation of NF-κβ from the cytoplasm to the nucleus, which is a key pathway in promoting cancer cell survival and proliferation.[6]
Doxorubicin
Doxorubicin is a well-characterized chemotherapeutic agent with multiple mechanisms of cytotoxicity.[8]
-
DNA Intercalation: Doxorubicin's planar aromatic ring structure allows it to intercalate between DNA base pairs, thereby inhibiting DNA replication and transcription.[3][7][9]
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II complex after it has cleaved the DNA chain for replication, preventing the re-ligation of the DNA strands and leading to DNA double-strand breaks.[7][8][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone radical, which in the presence of oxygen, generates superoxide and other reactive oxygen species.[3][9] This oxidative stress causes damage to DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects.[1][9]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or Doxorubicin stock solutions (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated and vehicle control wells.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or Doxorubicin
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Doxorubicin for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Workflow for determining and comparing the cytotoxicity of this compound and Doxorubicin.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. embopress.org [embopress.org]
- 3. The crystal structure and cytotoxicity of this compound-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
Structure-Activity Relationship of Goniodiol and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of goniodiol and its analogues, focusing on their cytotoxic effects against various cancer cell lines. The information presented herein is compiled from multiple studies to facilitate an objective comparison and aid in the development of novel anticancer agents.
Comparative Cytotoxicity of this compound and Analogues
The cytotoxic potential of this compound and its derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values are summarized in the tables below to provide a clear comparison of their potency.
Table 1: Cytotoxicity of this compound and its Monoacetate Analogue
| Compound | Cancer Cell Line | Cytotoxicity (ED50 in µg/mL) |
| This compound-7-monoacetate | KB (nasopharyngeal carcinoma) | < 0.1[1][2] |
| P-388 (murine leukemia) | < 0.1[1][2] | |
| RPMI-7951 (melanoma) | < 0.1[1][2] | |
| TE-671 (rhabdomyosarcoma) | < 0.1[1][2] |
Table 2: Comparative Cytotoxicity of Goniothalamin and its Analogues
Goniothalamin, a closely related styryl-lactone that differs from this compound by the absence of hydroxyl groups on the side chain, has been extensively studied. The SAR of its analogues provides valuable insights into the structural requirements for cytotoxicity in this class of compounds.
| Compound | Cancer Cell Line | Cytotoxicity (IC50 in µM) |
| Goniothalamin | HepG2 (hepatoblastoma) | 4.6[3] |
| Chang (normal liver) | 35.0[3] | |
| Goniothalamin Chloroacrylamide | MCF-7 (breast cancer) | 0.5[4] |
| PC3 (prostate cancer) | 0.3[4] | |
| Goniothalamin Isobutyramide | Caco-2 (colorectal adenocarcinoma) | 0.8[4] |
| (Z)-Goniothalamin | Jurkat E6.1 (T-cell leukemia) | 12[5] |
Structure-Activity Relationship (SAR) Insights
The analysis of the cytotoxic data reveals several key structural features that influence the anticancer activity of this compound and its analogues.
-
The α,β-Unsaturated Lactone Ring: This moiety is a critical pharmacophore. Its electrophilic nature allows it to react with nucleophilic residues in biological macromolecules, such as proteins and DNA, leading to cellular damage and apoptosis.
-
The Styryl Side Chain: The phenyl ring and the conjugated double bond in the styryl side chain contribute to the molecule's overall lipophilicity and its ability to interact with cellular targets. Modifications to the phenyl ring can modulate activity.
-
Hydroxylation of the Side Chain: this compound possesses hydroxyl groups on its side chain, which are absent in goniothalamin. The acetylation of one of these hydroxyls in this compound-7-monoacetate results in potent cytotoxicity, suggesting that the nature of substituents on the side chain is a key determinant of activity.
-
Stereochemistry: The absolute configuration of the chiral centers in the lactone ring and the side chain can significantly impact biological activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxicity of this compound and its analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, analogues) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan formation.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways of this compound-Induced Cell Death
Studies on goniothalamin, a close structural analogue of this compound, have elucidated the molecular mechanisms underlying its cytotoxic effects. It is highly probable that this compound induces cancer cell death through similar signaling pathways. The primary mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Goniothalamin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to oxidative stress. This, in turn, triggers the activation of the tumor suppressor protein p53. Activated p53 then promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.
Cell Cycle Arrest: In addition to inducing apoptosis, goniothalamin can cause cell cycle arrest at the G2/M phase. This prevents cancer cells from progressing through mitosis and dividing, thus inhibiting tumor growth.
References
- 1. The crystal structure and cytotoxicity of this compound-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Nitrogen-Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro cytotoxicity evaluation and structure-activity relationship of goniothalamin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Goniodiol: A Comparative Gene Expression Analysis
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanisms of Goniodiol and the widely used chemotherapeutic agent, Doxorubicin, with a focus on validating these mechanisms through gene expression analysis. Due to the limited availability of comprehensive gene expression data for this compound, this guide utilizes data from its closely related structural analog, Goniothalamin (GTN), as a proxy to infer the potential mechanisms of this compound. This comparison aims to offer a framework for researchers interested in exploring the therapeutic potential of this compound and similar natural compounds.
Comparative Efficacy: Cytotoxicity Profiling
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Goniothalamin (as a proxy for this compound) and Doxorubicin across various cancer cell lines, demonstrating their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Goniothalamin | NCI-H460 | Non-small cell lung cancer | Concentration-dependent cytotoxicity observed |
| MCF-7 | Breast cancer | Potent antiproliferative activity | |
| H400 | Oral squamous cell carcinoma | Dose and time-dependent cytotoxicity | |
| Doxorubicin | MCF-7/ADR | Doxorubicin-resistant breast cancer | High resistance observed |
| Liposarcoma cells | Liposarcoma | Variable response, often low |
Gene Expression Profile Comparison: Apoptosis and Cell Cycle Regulation
Gene expression analysis provides critical insights into the molecular mechanisms underlying the anticancer activity of a compound. Based on available literature, this section compares the effects of Goniothalamin (as a proxy for this compound) and Doxorubicin on key genes involved in apoptosis and cell cycle regulation.
| Gene Target | Biological Process | Effect of Goniothalamin (inferred for this compound) | Effect of Doxorubicin |
| BIRC5 (Survivin) | Apoptosis Inhibition | Downregulation of mRNA levels[1] | Complex regulation, often associated with resistance |
| Bcl-2 | Apoptosis Inhibition | Decreased expression[2] | Downregulation |
| Bax | Apoptosis Promotion | Increased Bax/Bcl-2 ratio[2] | Upregulation |
| Caspase-9 | Apoptosis Initiation | Activation[3] | Activation |
| Caspase-3/7 | Apoptosis Execution | Activation[3] | Activation |
| CDKN1A (p21) | Cell Cycle Inhibition | Upregulation of CIP/KIP inhibitors | Upregulation |
| Cyclins & CDKs | Cell Cycle Progression | Downregulation | Downregulation |
| NF-κB | Inflammation & Survival | Downregulation[3][4] | Activation, can contribute to resistance |
Experimental Protocols
This section provides detailed protocols for key experiments used to validate the anticancer mechanism of a compound through gene expression analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound or Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.
Gene Expression Analysis (RNA Extraction and qRT-PCR)
Objective: To quantify the changes in the expression of target genes involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line of interest treated with the test compound
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Lyse the treated and control cells and extract total RNA using a chosen method. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye-based detection system.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in gene expression in treated cells compared to control cells using the ΔΔCt method.
Visualizing the Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating the anticancer mechanism and the signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for validating anticancer mechanisms.
Caption: Postulated signaling pathways affected by this compound.
References
- 1. (S)-Goniothalamin induces DNA damage, apoptosis, and decrease in BIRC5 messenger RNA levels in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of synthetic Goniodiol versus naturally derived Goniodiol.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The styryl-lactone goniodiol, a natural product isolated from several species of the Goniothalamus plant genus, has garnered significant interest within the scientific community for its potent cytotoxic and anti-cancer properties. As synthetic methodologies advance, the availability of synthetic this compound and its analogues prompts a critical comparison with its naturally derived counterpart. This guide provides a comprehensive analysis of their respective efficacies, supported by experimental data, to inform future research and drug development endeavors.
Data Presentation: Cytotoxicity Across Cancer Cell Lines
The cytotoxic efficacy of naturally derived goniothalamin (a closely related precursor often studied alongside this compound) and various synthetic analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below. It is important to note that a direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Cytotoxicity (IC50) of Naturally Derived Goniothalamin
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) |
| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06 | ~2.72 |
| A549 | Lung Adenocarcinoma | 72 | 1.83 ± 0.21 | ~8.02 |
| UACC-732 | Breast Carcinoma | 72 | 2.01 ± 0.28 | ~8.81 |
| MCF-7 | Breast Adenocarcinoma | 72 | 0.69 ± 0.09 | ~3.02 |
| HT29 | Colorectal Adenocarcinoma | 72 | 1.64 ± 0.05 | ~7.19 |
Table 2: Cytotoxicity (IC50) of Synthetic Goniothalamin Analogues [1][2]
| Analogue | Cell Line | Cancer Type | IC50 (µM) |
| (Z)-Goniothalamin | Jurkat E6.1 | Lymphoblastic Leukemia | 12 |
| Goniothalamin Chloroacrylamide (13e) | MCF-7 | Breast Adenocarcinoma | 0.5 |
| Goniothalamin Chloroacrylamide (13e) | PC3 | Prostate Cancer | 0.3 |
| Goniothalamin Isobutyramide (13c) | Caco-2 | Colorectal Adenocarcinoma | 0.8 |
Notably, certain synthetic analogues of goniothalamin have demonstrated significantly greater potency than the natural compound. For instance, the goniothalamin chloroacrylamide analogue (13e) exhibited IC50 values in the sub-micromolar range against MCF-7 and PC3 cancer cell lines, making it approximately 26-fold more potent than naturally derived goniothalamin in some cases.[2] This highlights the potential of synthetic chemistry to generate derivatives with enhanced therapeutic efficacy.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., naturally derived or synthetic this compound) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study cell migration in vitro.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Add fresh medium containing the test compound at the desired concentration.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between treated and untreated cells.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is used to evaluate the pro- or anti-angiogenic potential of a substance.
Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as a model for angiogenesis. The effect of a test compound on the formation of new blood vessels can be observed and quantified.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
Window Creation: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Compound Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the test compound is placed on the CAM.
-
Incubation: Reseal the window and continue incubation for a specified period (e.g., 48-72 hours).
-
Observation and Quantification: The CAM is then excised and examined under a stereomicroscope. The number of blood vessel branch points or the total blood vessel length in the area of the applied compound is quantified and compared to a control.
Signaling Pathways and Mechanisms of Action
Apoptosis Induction via MAPK/JNK Signaling Pathway
Studies on naturally derived goniothalamin have elucidated its mechanism of inducing apoptosis in cancer cells. A key pathway involved is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically through the activation of c-Jun N-terminal kinase (JNK).
Caption: this compound-induced apoptosis signaling pathway.
This pathway suggests that this compound induces stress in the endoplasmic reticulum, leading to the activation of JNK. Activated JNK, in turn, inhibits the anti-apoptotic protein Bcl-2, resulting in mitochondrial dysfunction and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.
Proposed Anti-Angiogenic Mechanism via VEGF Signaling Inhibition
While direct evidence for this compound's effect on the Vascular Endothelial Growth Factor (VEGF) signaling pathway is still emerging, its known anti-angiogenic properties suggest a potential inhibitory role. The VEGF pathway is a critical regulator of angiogenesis. A plausible mechanism is the inhibition of VEGF receptor 2 (VEGFR2) phosphorylation, which would block downstream signaling required for endothelial cell proliferation, migration, and tube formation.
Caption: Proposed anti-angiogenic mechanism of this compound.
This proposed pathway illustrates how this compound may exert its anti-angiogenic effects by interfering with the activation of VEGFR2, a key step in VEGF-mediated angiogenesis. Further research is required to validate this hypothesis and elucidate the precise molecular interactions.
Conclusion
The available data indicates that both naturally derived and synthetic this compound and its analogues are potent cytotoxic agents against a range of cancer cell lines. Notably, synthetic chemistry offers the opportunity to generate analogues with significantly enhanced potency and selectivity compared to the natural product. The primary mechanism of action for its cytotoxic effects appears to be the induction of apoptosis through the MAPK/JNK signaling pathway. While the anti-angiogenic properties of this compound are established, the exact mechanism, particularly its interaction with the VEGF signaling pathway, warrants further investigation. This comparative guide underscores the therapeutic potential of the this compound scaffold and highlights the value of synthetic chemistry in optimizing its anti-cancer properties for future drug development.
References
- 1. Design, synthesis, in vitro cytotoxicity evaluation and structure-activity relationship of goniothalamin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Nitrogen-Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antiproliferative Effects of Goniodiol and Goniothalamin
In the landscape of natural product-based cancer research, styryl-lactones isolated from the Goniothalamus genus have emerged as promising candidates for novel anticancer agents. Among these, Goniodiol and Goniothalamin have demonstrated significant antiproliferative properties. This guide provides a detailed, evidence-based comparison of their effects on cancer cells, drawing from available experimental data to assist researchers and drug development professionals in evaluating their therapeutic potential.
Quantitative Comparison of Antiproliferative Activity
The cytotoxic effects of this compound and Goniothalamin have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values, key indicators of a compound's potency, are summarized below.
Table 1: IC50/ED50 Values of this compound and its Derivative against Various Cancer Cell Lines
| Compound | Cell Line | IC50/ED50 Value | Reference |
| This compound-7-monoacetate | KB (nasopharyngeal carcinoma) | < 0.1 µg/mL | [1] |
| This compound-7-monoacetate | P-388 (murine leukemia) | < 0.1 µg/mL | [1] |
| This compound-7-monoacetate | RPMI (human leukemia) | < 0.1 µg/mL | [1] |
| This compound-7-monoacetate | TE671 (rhabdomyosarcoma) | < 0.1 µg/mL | [1] |
| This compound-7-monoacetate | Breast Cancer Cell Lines | < 10 µM | [2] |
| This compound-7-monoacetate | Ovarian Cancer Cell Lines | < 10 µM | [2] |
| This compound-7-monoacetate | Prostate Cancer Cell Lines | < 10 µM | [2] |
| This compound-7-monoacetate | Colon Cancer Cell Lines | < 10 µM | [2] |
Table 2: IC50 Values of Goniothalamin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 | 72 | [3] |
| A549 | Lung Adenocarcinoma | 2.01 ± 0.28 | 72 | [3] |
| UACC-732 | Breast Carcinoma | 1.25 ± 0.11 | 72 | [3] |
| MCF-7 | Breast Adenocarcinoma | 1.64 ± 0.05 | 72 | [3] |
| HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 | 72 | [3] |
| HepG2 | Hepatoblastoma | 4.6 ± 0.23 | 72 | [4] |
| H400 | Oral Squamous Cell Carcinoma | - | - | [5] |
| HeLa | Cervical Cancer | 13.28 ± 2.89 | - | [1] |
| SK-BR-3 | Breast Cancer | - | - | [6] |
| Jurkat | T-cell Leukemia | - | - | [7][8] |
| LoVo | Colorectal Cancer | - | - | [9] |
Mechanisms of Antiproliferative Action
Both this compound and Goniothalamin exert their anticancer effects through the induction of programmed cell death (apoptosis) and interference with the cell division cycle. However, the intricacies of their molecular mechanisms show some distinctions.
This compound: Induction of Apoptosis and Cell Cycle Arrest
Current research indicates that this compound's antiproliferative activity is mediated through the induction of both apoptosis and necrosis. Furthermore, it has been shown to arrest cell proliferation at the G2/M phase of the cell cycle in MDA-MB-231 breast cancer cells[2]. The precise signaling pathways governed by this compound are still under investigation.
Goniothalamin: A Multi-faceted Approach to Cancer Cell Death
Goniothalamin exhibits a more extensively studied and complex mechanism of action, involving multiple signaling pathways that culminate in apoptosis and cell cycle arrest at various phases (G0/G1, S, and G2/M) depending on the cancer cell type.
Signaling Pathways Modulated by Goniothalamin:
-
MAPK Pathway: Goniothalamin has been shown to induce apoptosis through the activation of JNK and p38, while inhibiting the survival-promoting ERK1/2 pathway in breast cancer cells[4][6].
-
PI3K/Akt Pathway: This pro-survival pathway is often downregulated by Goniothalamin, contributing to its apoptotic effects[9].
-
Bcl-2 Family Proteins: Goniothalamin modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial (intrinsic) pathway of apoptosis[6][7].
-
Caspase Activation: It triggers the caspase cascade, including the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3/7), leading to the final stages of apoptosis[5].
-
NF-κB Pathway: Goniothalamin can inhibit the translocation of NF-κB, a key regulator of inflammation and cell survival, further contributing to its anticancer effects[5].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and Goniothalamin's antiproliferative effects.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Goniothalamin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis.
Conclusion
Both this compound and Goniothalamin demonstrate significant potential as antiproliferative agents. Goniothalamin has been more extensively studied, with a well-documented multi-pathway mechanism of action that includes induction of apoptosis and cell cycle arrest across various cancer types. This compound, while showing potent cytotoxicity, requires further in-depth investigation to fully elucidate its molecular targets and signaling pathways. The data presented in this guide serves as a valuable resource for researchers to compare the known attributes of these two promising natural compounds and to guide future studies aimed at their development as potential cancer therapeutics.
References
- 1. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-validation of Goniodiol's cytotoxic activity across multiple cancer cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of Goniodiol, a naturally occurring styryl-lactone, across a range of cancer cell lines. The data presented is compiled from multiple studies to facilitate an objective assessment of its potential as an anti-cancer agent.
Comparative Cytotoxic Activity of this compound and Related Compounds
The cytotoxic efficacy of this compound and its closely related analogue, Goniothalamin, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate higher cytotoxic activity.
| Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Incubation Time (hours) |
| Goniothalamin | Saos-2 | Osteosarcoma | 0.62 µg/ml | 72 |
| Goniothalamin | MCF-7 | Breast Adenocarcinoma | 2.01 µg/ml | 72 |
| Goniothalamin | HT29 | Colorectal Adenocarcinoma | 1.64 µg/ml | 72 |
| Goniothalamin | UACC-732 | Melanoma | - | - |
| Goniothalamin | A549 | Lung Carcinoma | - | - |
| Goniothalamin | HepG2 | Hepatoblastoma | 4.6 µM | 72[1] |
| Goniothalamin | Ca9-22 | Oral Squamous Carcinoma | 19.75 µM | 24[2] |
| Goniothalamin | Ca9-22 | Oral Squamous Carcinoma | 13.15 µM | 48[2] |
| Goniothalamin | RT4 | Urinary Bladder Cancer | 61 µM | 24[2] |
| Goniothalamin | RT4 | Urinary Bladder Cancer | 38 µM | 48[2] |
| Goniothalamin | RT4 | Urinary Bladder Cancer | 31 µM | 72[2] |
| This compound-7-monoacetate | KB | Oral Epidermoid Carcinoma | < 0.1 µg/ml | - |
| This compound-7-monoacetate | P-388 | Murine Leukemia | < 0.1 µg/ml | - |
| This compound-7-monoacetate | RPMI | - | < 0.1 µg/ml | - |
| This compound-7-monoacetate | TE671 | Rhabdomyosarcoma | < 0.1 µg/ml | - |
Note: Data for this compound was limited in the reviewed literature; therefore, data for the structurally similar and more extensively studied Goniothalamin and a this compound derivative are included for a broader comparative context. The original sources should be consulted for specific experimental conditions.
Experimental Protocols
The following section outlines a representative methodology for assessing the cytotoxic activity of this compound, based on protocols described in the cited literature.
1. Cell Culture and Maintenance:
-
Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/ml and allowed to adhere overnight.[3]
-
The following day, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[3]
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The media is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the cytotoxic activity of a compound like this compound.
Caption: Experimental workflow for cytotoxicity assessment of this compound.
Signaling Pathways Implicated in this compound's Cytotoxicity
Studies on this compound and related compounds suggest that their cytotoxic effects are mediated through the induction of apoptosis (programmed cell death).[2] While the precise signaling cascade for this compound is still under investigation, related compounds have been shown to influence key pathways involved in cell survival and proliferation.
The diagram below illustrates a potential signaling pathway through which this compound may exert its cytotoxic effects, based on the mechanisms of similar natural products.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
In-Silico Docking of Goniodiol: A Comparative Guide for Target Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico docking performance of Goniodiol and its close analog, Goniothalamin, against key protein targets involved in apoptosis. Due to the limited availability of direct in-silico studies of this compound with specific anticancer targets in publicly accessible literature, this guide uses Goniothalamin as a reference and compares its potential interactions with those of known inhibitors and other natural compounds against crucial apoptotic proteins: the Bcl-2 family, MDM2, and Caspase-3.
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities of various ligands, including known inhibitors and natural products, against key apoptotic target proteins. This data serves as a benchmark for evaluating the potential efficacy of this compound in future in-silico studies.
Table 1: Binding Affinities of Goniothalamin and its Analogs with Plasmepsin II
Note: Plasmepsin II is an antimalarial target, and this data is presented to showcase the general binding potential of Goniothalamin and its derivatives.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| 10-acetylamino-goniothalamin | Plasmepsin II (1LF3) | -7.14[1] |
| Goniothalamin | Plasmepsin II (1LF3) | -6.5 to -7.2[1][2] |
| This compound | Plasmepsin II (1LF3) | -5.65 to -7.20[1][2] |
| Goniotriol | Plasmepsin II (1LF3) | -5.65 to -7.20[1] |
| 8-acetylgoniotriol | Plasmepsin II (1LF3) | -5.65 to -7.20[1] |
Table 2: Binding Affinities of (S)-Goniothalamin with SARS-CoV-2 Target Proteins
Note: This data is provided as an additional reference for the binding potential of a Goniothalamin stereoisomer against viral proteins.
| Compound | Target Protein | Binding Score (kcal/mol) |
| (S)-Goniothalamin | Spike Glycoprotein | -5.517[3] |
| (S)-Goniothalamin | RDRP | -3.127[3] |
| (S)-Goniothalamin | Main Protease | -2.997[3] |
Table 3: Comparative Binding Affinities of Natural Products and Known Inhibitors with Bcl-2 Family Proteins
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Friedelin | Bcl-2 (2W3L) | -10.1[4] |
| Oleanolic acid | Bcl-2 (4LVT) | -9.6[5] |
| Aplysinopsin analog 4e | Bcl-2 (6O0K) | -9.2[6] |
| Penta galloyl glucose | Bcl-2 | -8.6[7][8] |
| Obatoclax (standard drug) | Bcl-2 (2W3L) | -8.4[4] |
| Fisetin | Bcl-xL | -8.8[9][10] |
| Phaenthine | Bcl-xL | -10.0[11] |
| Alpha-mangostin | Bcl-xL | -123.025 (reported as kcal/mol, likely a different scoring scale)[1] |
| Oubain | Bcl-xL | -122.271 (reported as kcal/mol, likely a different scoring scale)[1] |
| ABT-737 (standard drug) | Bcl-xL | -120.8 (reported as kcal/mol, likely a different scoring scale)[1] |
| Cyclobenzaprine hydrochloride | Mcl-1 | -9.3[8] |
| Miconazole nitrate | Mcl-1 | -8.4[8] |
| Donepezil hydrochloride | Mcl-1 | -8.1[8] |
| Venetoclax (control) | Mcl-1 | -8.1[12] |
| Gossypol (control) | Mcl-1 | -7.7[12] |
Table 4: Comparative Binding Affinities of Natural Products and Known Inhibitors with MDM2
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| 27-deoxyactein | MDM2 | -8.6[13] |
| Cabralealactone | MDM2 | -8.6[13] |
| Olean-12-en-3-beta-ol | MDM2 | -8.5[13] |
| Nutlin-3a (standard inhibitor) | MDM2 | -8.2[13] |
| Justin A | MDM2 (5ZXF) | -7.526[14][15] |
| 6-hydroxy justicidin A | MDM2 (5ZXF) | -7.438[14][15] |
| 6'-hydroxy justicidin B | MDM2 (5ZXF) | -7.240[14][15] |
| Nutlin-3a (reference inhibitor) | MDM2 (5ZXF) | -6.830[14][15] |
Table 5: Comparative Binding Affinities of Natural Products and Known Activators/Inhibitors with Caspase-3
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Friedelin | Caspase-3 (3DEI) | -10.0[4] |
| Tingenone | Caspase-3 (3DEI) | -9.9[4] |
| Albiziasaponin A | Caspase-3 (3DEI) | -9.8[4] |
| 1-methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl) - 1H-indole-2, 3-dione | Caspase-3 (1GFW) | -8.4[16] |
| B92 | Caspase-3 (3KJF) | -8.3[16] |
| Penta galloyl glucose | Caspase-3 | -7.5[7][8] |
| Quercetin | Caspase-3 | -5.66[17] |
| Coumarin | Caspase-3 | -378.3 (reported in kJ/mol)[18] |
Experimental Protocols for In-Silico Docking
The following is a generalized protocol for performing in-silico molecular docking studies with a natural product like this compound, based on methodologies reported in the literature.[1][4][9][14][15][16][19]
1. Ligand and Protein Preparation
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (or its analogs) from a chemical database like PubChem in SDF or MOL format.
-
Use a molecular modeling software (e.g., ChemDraw 3D, Discovery Studio) to clean the structure, add hydrogen atoms, and assign appropriate charges (e.g., Gasteiger charges).
-
Minimize the energy of the ligand to obtain a stable conformation.
-
Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock).
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., Bcl-2, MDM2, Caspase-3) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure using a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Define the active site for docking. This is typically done by identifying the binding pocket of the co-crystallized ligand or through literature review of known active site residues.
-
2. Molecular Docking Simulation
-
Grid Generation:
-
Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial for guiding the docking process.
-
-
Docking Algorithm:
-
Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide.
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. A Lamarckian Genetic Algorithm is commonly employed in programs like AutoDock.[1]
-
-
Execution:
-
Run the docking simulation to predict the binding poses of the ligand within the protein's active site. The program will calculate the binding affinity (in kcal/mol) for each pose.
-
3. Analysis of Results
-
Binding Affinity:
-
The binding affinity, or docking score, represents the free energy of binding. A more negative value indicates a stronger and more favorable interaction.
-
-
Interaction Analysis:
-
Visualize the best-docked pose (the one with the lowest binding energy) using software like Discovery Studio or PyMOL.
-
Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identify the key amino acid residues involved in these interactions.
-
-
Validation (Optional but Recommended):
-
To validate the docking protocol, the co-crystallized ligand (if available) can be re-docked into the protein's active site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal structure pose should ideally be less than 2.0 Å.[1]
-
Visualization of Signaling Pathways and Workflows
Apoptosis Signaling Pathway
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the roles of the Bcl-2 family, MDM2 (via p53), and Caspases.
Caption: Overview of the major signaling pathways leading to apoptosis.
In-Silico Docking Workflow
The following diagram outlines the typical workflow for an in-silico docking study.
Caption: A simplified workflow for in-silico molecular docking studies.
References
- 1. Reinstating apoptosis using putative Bcl-xL natural product inhibitors: Molecular docking and ADMETox profiling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. Molecular Docking Studies of Phytocompounds from Aloe Vera (L.) Burm. F. Having Anticancer Property, Against an Antiapoptotic Bcl-2 Protein – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. In silico evaluation of apoptogenic potential and toxicological profile of triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular docking analysis of penta galloyl glucose with the bcl-2 family of anti-apoptotic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. readersinsight.net [readersinsight.net]
- 9. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking analysis of MCL-1 inhibitors for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Computational identification of potential natural terpenoid inhibitors of MDM2 for breast cancer therapy: molecular docking, molecular dynamics simulation, and ADMET analysis [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ir.uitm.edu.my [ir.uitm.edu.my]
- 17. In Silico Exploration of Natural Antioxidants for Sepsis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Computational identification of potential natural terpenoid inhibitors of MDM2 for breast cancer therapy: molecular docking, molecular dynamics simulation, and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Metabolic Stability of Goniodiol and Its Derivatives
Data Presentation: A Template for Comparative Analysis
To facilitate a clear and direct comparison of the metabolic stability of Goniodiol and its derivatives, all quantitative data should be summarized in a structured format. The table below serves as a template for presenting key parameters obtained from in vitro metabolic stability assays, such as the liver microsomal stability assay. These parameters, including half-life (t½) and intrinsic clearance (CLint), are crucial for predicting a compound's persistence in the body and its potential for oral bioavailability.[1][2]
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Notes |
| This compound | Data to be determined | Data to be determined | |
| Derivative 1 | Data to be determined | Data to be determined | e.g., structural modification |
| Derivative 2 | Data to be determined | Data to be determined | e.g., structural modification |
| ... | ... | ... | ... |
| Positive Control | e.g., Verapamil | Known Value | To validate assay performance |
| Negative Control | e.g., Procainamide | Known Value | To validate assay performance |
Experimental Protocols: Assessing Metabolic Stability
The following is a detailed methodology for a standard in vitro liver microsomal stability assay, a widely used method to evaluate the metabolic stability of compounds.[3][4][5][6][7][8] This protocol can be adapted for the comparative analysis of this compound and its derivatives.
Objective:
To determine the in vitro metabolic stability of this compound and its derivatives by measuring their rate of disappearance when incubated with liver microsomes.
Materials:
-
This compound and its derivatives
-
Pooled liver microsomes (human, rat, or mouse)[3]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][9]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[4]
-
Magnesium chloride (MgCl₂)[4]
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis[6]
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, its derivatives, and control compounds in a suitable solvent like DMSO. Prepare the NADPH regenerating system and phosphate buffer.
-
Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂. Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Add the test compounds (this compound and its derivatives) to the microsomal mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.[3]
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.[6]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[10][11]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .[1]
-
Mandatory Visualization: Signaling Pathways
This compound and its analogs have been investigated for their potential as anti-cancer agents. One of the key mechanisms through which such compounds exert their effects is the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified, plausible signaling pathway for this compound-induced apoptosis, based on pathways known to be modulated by similar natural products.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This guide provides a comprehensive framework for the comparative evaluation of the metabolic stability of this compound and its derivatives. By following the outlined experimental protocols and utilizing the provided templates for data presentation and visualization, researchers can generate robust and comparable data to inform the selection and optimization of lead compounds in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mttlab.eu [mttlab.eu]
- 4. researchgate.net [researchgate.net]
- 5. mercell.com [mercell.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Goniodiol vs. Paclitaxel: A Comparative Guide on Microtubule Disruption and Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Goniodiol, a naturally occurring styryl-lactone, and Paclitaxel, a widely used chemotherapeutic agent. The focus is on their respective mechanisms of action related to microtubule disruption, cytotoxicity against cancer cell lines, and impact on the cell cycle, supported by experimental data from various studies.
Mechanism of Action: A Tale of Two Pathways
While both this compound and Paclitaxel exhibit potent anticancer properties leading to cell cycle arrest and apoptosis, their primary mechanisms of action diverge significantly. Paclitaxel directly targets the microtubule structure, whereas this compound's effects appear to be mediated through broader signaling cascades that culminate in apoptosis.
Paclitaxel: This well-established anticancer drug functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This interference with the natural dynamics of microtubules leads to the formation of stable, non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.
This compound and Goniothalamin: Direct comparative studies on this compound are limited. However, research on its closely related analogue, Goniothalamin, indicates a different primary mechanism. Instead of directly binding to and stabilizing microtubules, Goniothalamin induces apoptosis through various signaling pathways. It has been shown to increase intracellular reactive oxygen species (ROS), disrupt the mitochondrial membrane potential, and trigger the release of cytochrome c. This leads to the activation of caspases (caspase-9 and caspase-3/7), key executioners of apoptosis. The resulting cellular stress and DNA damage contribute to cell cycle arrest, often in the G2/M or S phase, depending on the cancer cell line.
Comparative Cytotoxicity
Both compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 / ED50 | Assay / Duration |
| Paclitaxel | Various (8 lines) | Breast, Ovarian, Lung, etc. | 2.5 - 7.5 nM | Clonogenic / 24h |
| U-251 MG | Human Glioma | Threshold dose effect | Clonogenic / >24h | |
| NSCLC lines | Non-Small Cell Lung | Median: 9.4 µM | Tetrazolium-based / 24h | |
| SCLC lines | Small Cell Lung | Median: 25 µM | Tetrazolium-based / 24h | |
| T47D | Breast Cancer | 1577.2 ± 115.3 nM | MTT / 24h | |
| 4T1 | Murine Breast Cancer | ~15.6 µM | MTT / 48h | |
| This compound-7-monoacetate | KB | Oral Epidermoid Carcinoma | < 0.1 µg/mL | Not Specified |
| P-388 | Murine Leukemia | < 0.1 µg/mL | Not Specified | |
| RPMI | Not Specified | < 0.1 µg/mL | Not Specified | |
| TE671 | Rhabdomyosarcoma | < 0.1 µg/mL | Not Specified | |
| Goniothalamin | HepG2 | Hepatoblastoma | 4.6 ± 0.23 µM | MTT / 72h |
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 µg/mL | MTT / 72h | |
| MCF-7 | Breast Adenocarcinoma | 0.75 ± 0.09 µg/mL | MTT / 72h | |
| A549 | Lung Adenocarcinoma | 1.13 ± 0.21 µg/mL | MTT / 72h | |
| HT29 | Colorectal Adenocarcinoma | 2.01 ± 0.28 µg/mL | MTT / 72h | |
| H400 | Oral Squamous Carcinoma | Selective cytotoxicity noted | MTT |
Note: Direct comparison of IC50 values should be approached with caution due to variations in cell lines, assay methods, and exposure times.
Effects on the Cell Cycle
A common outcome of treatment with both Paclitaxel and this compound/Goniothalamin is the disruption of the normal cell cycle, leading to an accumulation of cells in specific phases.
Paclitaxel: Consistently induces a robust cell cycle arrest at the G2/M phase. This is a direct consequence of its microtubule-stabilizing effect, which prevents the proper formation and function of the mitotic spindle required for cell division.
This compound/Goniothalamin: The effect on the cell cycle can be more varied. Studies on Goniothalamin have shown it can induce a significant G2/M phase arrest in some cell lines, such as human breast cancer MDA-MB-231 cells. In other cases, such as in H400 oral cancer cells, it has been reported to cause cell cycle arrest at the S phase. This variability may be linked to the different signaling pathways activated by the compound in different cellular contexts.
| Compound | Cell Line | Observed Effect |
| Paclitaxel | Human Glioma Cell Lines | Mitotic block, accumulation in G2/M phase. |
| MCF7 Breast Cancer | G2/M cell cycle arrest. | |
| Goniothalamin | MDA-MB-231 Breast Cancer | Significant cell cycle arrest at G2/M phase. |
| HepG2 Hepatoblastoma | Accumulation of hypodiploid cells and G2/M arrest. | |
| H400 Oral Cancer | Cell cycle arrest at S phase. | |
| Huh-7 & Hep-3B Liver Cancer | G0/G1 and/or G2/M cell cycle arrest. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays mentioned in this guide.
Tubulin Polymerization Assay (Light Scattering Method)
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in light scattering (absorbance) over time.
-
Reagent Preparation:
-
Purified tubulin (e.g., from porcine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP is added to the buffer to a final concentration of 1 mM.
-
The test compound (e.g., Paclitaxel) is diluted to the desired concentration in the same buffer.
-
-
Assay Procedure:
-
Reagents are kept on ice to prevent premature polymerization.
-
The reaction is initiated by mixing the tubulin solution with the GTP-containing buffer and the test compound in a pre-warmed 96-well plate.
-
The plate is immediately transferred to a spectrophotometer set to 37°C.
-
-
Data Acquisition:
-
The absorbance (optical density) is measured at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).
-
An increase in absorbance indicates microtubule polymerization. Stabilizing agents like Paclitaxel will enhance the rate and extent of polymerization.
-
Cell Viability (MTT) Assay
This colorimetric assay determines cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate at 37°C for 3-4 hours.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Culture and Treatment: Culture cells and treat them with the test compound for the desired time.
-
Harvest and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, then incubate on ice or at -20°C for at least two hours.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cells in a staining buffer containing a DNA-binding fluorescent dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content versus cell count. Cells in G0/G1 will have a 2n DNA content, while cells in G2/M will have a 4n DNA content. Cells in the S phase will have a DNA content between 2n and 4n.
Conclusion
Paclitaxel and this compound represent two distinct classes of cytotoxic agents. Paclitaxel's efficacy is rooted in its direct interaction with and stabilization of microtubules, making it a classic microtubule-targeting agent. In contrast, the available evidence suggests that this compound and its analogue Goniothalamin exert their potent anticancer effects through the induction of apoptosis via complex intracellular signaling pathways, including the generation of oxidative stress. While both result in cell cycle arrest, the upstream mechanisms are fundamentally different. This distinction is critical for drug development professionals exploring novel therapeutic strategies, combination therapies, and mechanisms of drug resistance. Further research directly comparing the effects of this compound and Paclitaxel on tubulin polymerization in a cell-free system would be invaluable to fully elucidate its mechanism of action.
Validating the Safety and Toxicity Profile of Goniodiol in Normal Cell Lines: A Comparative Guide
Introduction
Goniodiol, a naturally occurring styryl-lactone, and its closely related analogue, goniothalamin, have garnered significant interest in the field of oncology for their potent cytotoxic effects against a wide range of cancer cell lines. However, a critical aspect of preclinical drug development is the thorough evaluation of a compound's safety and toxicity profile in normal, non-cancerous cells. This guide provides a comparative analysis of the in vitro safety and toxicity of this compound/goniothalamin in normal human cell lines, with supporting experimental data and protocols. We also compare its performance with doxorubicin, a standard chemotherapeutic agent, to provide a clear perspective on its selectivity and potential as a therapeutic agent.
Data Presentation: Comparative Cytotoxicity of Goniothalamin
The following table summarizes the 50% inhibitory concentration (IC50) values of goniothalamin and doxorubicin in various human cancer and normal cell lines, as determined by cytotoxicity assays such as the MTT assay. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is also presented. A higher SI value indicates greater selectivity for cancer cells.
| Cell Line | Cell Type | Compound | IC50 (µM) | Selectivity Index (SI) vs. HepG2 |
| Normal Cell Lines | ||||
| Chang | Normal Liver | Goniothalamin | 35.0 (±0.09)[1][2] | - |
| HMSC | Human Mesenchymal Stem Cells | Goniothalamin | 15.58[3] | - |
| NIH-3T3 | Mouse Embryonic Fibroblast | Honokiol | Low toxicity[4] | - |
| Cancer Cell Lines | ||||
| HepG2 | Hepatoblastoma (Liver Cancer) | Goniothalamin | 4.6 (±0.23)[1][2] | 7.61 |
| Saos-2 | Osteosarcoma (Bone Cancer) | Goniothalamin | 1.55[3] | 10.05 |
| MCF-7 | Breast Adenocarcinoma | Goniothalamin | 2.2[3] | 7.08 |
| A549 | Lung Carcinoma | Goniothalamin | 5.03[3] | 3.10 |
| HepG2 | Hepatoblastoma (Liver Cancer) | Doxorubicin | Not specified | - |
| HMSC | Human Mesenchymal Stem Cells | Doxorubicin | 0.58[3] | - |
| Saos-2 | Osteosarcoma (Bone Cancer) | Doxorubicin | 0.57[3] | 1.02 |
| MCF-7 | Breast Adenocarcinoma | Doxorubicin | 0.94[3] | 0.62 |
| A549 | Lung Carcinoma | Doxorubicin | 0.81[3] | 0.72 |
Note: The IC50 value for Goniothalamin in HMSC cells was converted from µg/mL to µM for consistency (MW of Goniothalamin = 200.22 g/mol ). Honokiol is included as another natural compound with low toxicity to normal cells for comparative context.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound/Goniothalamin and the control drug (e.g., doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: After 4 hours, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the test compounds.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.[7]
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released. Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (cells treated with a lysis buffer).
Mandatory Visualization
Experimental Workflows
Caption: Workflow of the MTT Cell Viability Assay.
Caption: Workflow of the LDH Cytotoxicity Assay.
Signaling Pathway
Caption: Goniothalamin inhibits TNF-α-induced NF-κB activation in normal cells.
Discussion of Safety and Toxicity Profile
The compiled data indicates that goniothalamin, and by extension this compound, exhibits a favorable safety profile in vitro, with significantly higher IC50 values in normal cell lines compared to various cancer cell lines. This suggests a degree of selectivity towards cancer cells, which is a desirable characteristic for a potential anticancer agent. For instance, the IC50 value of goniothalamin in normal liver Chang cells was approximately 7.6 times higher than in hepatoblastoma HepG2 cells.[1][2] Similarly, the IC50 in human mesenchymal stem cells was significantly higher than in osteosarcoma, breast, and lung cancer cell lines.[3] When compared to doxorubicin, a conventional chemotherapy drug, goniothalamin demonstrates a much higher selectivity index across multiple cancer cell lines, indicating a wider therapeutic window.[3]
The mechanism behind this selectivity is not fully elucidated in normal cells. In cancer cells, goniothalamin is known to induce apoptosis through various signaling pathways, including the generation of reactive oxygen species (ROS) and cell cycle arrest. The available evidence on normal cells suggests that at concentrations that are cytotoxic to cancer cells, goniothalamin has a much lower impact on the viability of normal cells.
One key finding is the inhibitory effect of goniothalamin on the NF-κB signaling pathway in normal human peripheral blood mononuclear cells.[8] The NF-κB pathway is a critical regulator of the inflammatory response, and its unwarranted activation can lead to cellular damage. Goniothalamin was found to inhibit TNF-α-induced NF-κB activation at non-toxic concentrations.[8] This anti-inflammatory property in normal cells is a significant advantage, as it suggests that this compound may not induce the inflammatory side effects often associated with conventional chemotherapeutics.
While the effect of this compound on other key signaling pathways, such as the MAPK pathway, in normal cells is not yet well-documented, the current body of evidence points towards a promising safety and toxicity profile. Further research is warranted to explore the broader effects of this compound on various signaling cascades in a wider range of normal human cell types to comprehensively validate its safety for potential clinical applications.
Conclusion
References
- 1. Cytotoxicity and electron microscopy of cell death induced by goniothalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The role of pyroptosis in endothelial dysfunction induced by diseases [frontiersin.org]
- 5. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Goniothalamin induces apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Styryl-lactone goniothalamin inhibits TNF-α-induced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Goniodiol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Goniodiol, a naturally occurring styryl-lactone, requires careful handling and adherence to established protocols for chemical waste management to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally related compounds, this should include chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential aerosols or dust.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, like many laboratory chemicals, should follow a systematic process of identification, segregation, and proper containment.
-
Waste Identification and Classification : The first step is to classify this compound waste. As a chemical compound used in research, it should be treated as hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional.[2][3] Any materials contaminated with this compound, such as pipette tips, gloves, and empty containers, should also be considered hazardous waste.[3]
-
Segregation : Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][4] this compound waste should be collected in a designated, compatible waste container separate from other waste streams like biological or radioactive waste.[2] It should also be kept separate from incompatible chemicals; for instance, do not mix with strong oxidizing agents.[5]
-
Container Labeling : The waste container must be clearly and accurately labeled.[2][3][4] The label should include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3][4]
-
The approximate quantity or concentration of the waste.[4]
-
The date when the first waste was added to the container (accumulation start date).[4]
-
The name of the principal investigator and the laboratory location.[4]
-
Appropriate hazard pictograms.[4]
-
Waste Accumulation and Storage : Store the sealed waste container in a designated, secure area within the laboratory.[2] This area should be away from general lab traffic and drains. The container must be kept closed except when adding waste.[3]
-
Arranging for Professional Disposal : Once the container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4] Do not attempt to dispose of this compound down the drain or in the regular trash.[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Type | Chemically resistant, leak-proof container (e.g., high-density polyethylene) with a secure lid. | [3][4] |
| Labeling Requirement | Clearly labeled with "Hazardous Waste," chemical name, and other required information. | [2][3][4] |
| Storage Location | Designated, secure, and well-ventilated satellite accumulation area within the lab. | [2] |
| Disposal Method | Collection by a licensed hazardous waste disposal service. | [2][4] |
Experimental Protocols
The disposal procedure itself is an operational protocol. For any experiments leading to the generation of this compound waste, researchers should incorporate this disposal plan into their experimental design and risk assessment.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. nems.nih.gov [nems.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Goniodiol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Goniodiol, a styryl-lactone with potential biological activity. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE based on the known hazards of skin irritation, serious eye damage, and respiratory irritation.[1]
| PPE Category | Recommendation |
| Eye and Face Protection | Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.[1] |
| Hand Protection | Wear protective gloves, such as nitrile gloves.[1] Regularly inspect gloves for tears or contamination and change them frequently. |
| Body Protection | A laboratory coat or gown should be worn to prevent skin contact.[2] Ensure it is clean and fully buttoned. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing mist or vapors.[1] If ventilation is inadequate, a NIOSH-approved respirator should be used.[2][3] |
Hazard Identification and First Aid
This compound is classified as a hazardous substance with the following risk statements:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[1][4] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[4] Call a poison center or doctor if you feel unwell.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1][4] Wash the affected skin with plenty of soap and water.[1][4] If skin irritation persists, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid breathing mist or vapors.[1] Wash hands and skin thoroughly after handling.[1] Use only outdoors or in a well-ventilated area.[1]
-
Storage: Store in a well-ventilated place.[1] Keep the container tightly closed and store locked up.[1]
Spill Management: In the event of a spill, the primary objectives are to prevent the spread of contamination and ensure the safety of all personnel.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the room and restrict access.
-
Assess the Spill: Determine the nature and extent of the spill.
-
Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, use absorbent materials like vermiculite or spill pillows to dike the spill and prevent it from spreading.
-
Clean Up:
-
For solid spills, carefully scoop the material into a suitable container, avoiding dust generation.
-
For liquid spills, add absorbent material, working from the outside in, until all the liquid is absorbed.
-
-
Decontaminate: Clean the spill area with a suitable decontaminating agent and wipe it down.
-
Dispose of Waste: Collect all cleanup residues and contaminated materials in a labeled, sealed container for hazardous waste disposal.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Contact your institution's environmental health and safety department for specific disposal protocols.[2]
Quantitative Data
| Identifier | Value |
| CAS Number | 96422-52-5 |
| Molecular Formula | C13H14O4 |
| Molecular Weight | 234.25 g/mol |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
